Cyfluthrin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3 | |
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InChI Key |
QQODLKZGRKWIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
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Molecular Formula |
C22H18Cl2FNO3 | |
| Record name | CYFLUTHRIN | |
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| Record name | Cyfluthrin | |
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DSSTOX Substance ID |
DTXSID5035957 | |
| Record name | Cyfluthrin | |
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Molecular Weight |
434.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyfluthrin appears as a viscous amber partly crystalline oil. Used as an insecticide., Yellowish-brown liquid or colorless solid; [HSDB] Brown solid; [MSDSonline], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | CYFLUTHRIN | |
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| Record name | Cyfluthrin | |
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Solubility |
>1000 g/L dichloromethane, In water, 3.0X10-3 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 0.003 | |
| Record name | CYFLUTHRIN | |
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Density |
1.34 g/cu cm at 22 °C, Density (at 20 °C): 1.27 g/cm³ | |
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Vapor Pressure |
1.50X10-10 mm Hg at 20 °C, negligible | |
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Color/Form |
Yellowish-brown oil, Colorless crystals | |
CAS No. |
68359-37-5 | |
| Record name | CYFLUTHRIN | |
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| Record name | Cyfluthrin [BSI:ISO] | |
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| Record name | α-cyano-4-fluoro-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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| Record name | Cyfluthrin | |
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Melting Point |
60 °C, Crystals from m-hexane; mp: 68-69 °C; specific optical rotation: -2.1 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3S)(alpha S)-cyfluthrin/, Crystals; mp: 50-52 °C; specific optical rotation: +24.5 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3R)(alpha S)- Cyfluthrin/ | |
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Foundational & Exploratory
The Degradation of Cyfluthrin: A Technical Overview for Researchers
A comprehensive guide to the metabolic fate of the pyrethroid insecticide cyfluthrin in soil and water systems, detailing degradation pathways, influencing factors, and analytical methodologies.
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the metabolic degradation of this compound, a widely used synthetic pyrethroid insecticide, in both terrestrial and aquatic environments. Understanding the environmental fate of this compound is critical for assessing its ecological impact and for the development of effective bioremediation strategies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex degradation pathways.
Executive Summary
This compound's persistence in the environment is moderate and is significantly influenced by abiotic and biotic factors. The primary degradation mechanisms are ester hydrolysis and oxidation, driven by microbial activity and photodegradation. In soil, the half-life of this compound can range from a few days to several weeks, depending on factors such as soil type, organic matter content, oxygen availability, and microbial population. In aquatic environments, degradation is influenced by pH, sunlight, and the presence of microorganisms. The principal metabolites of this compound are 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) and 4-fluoro-3-phenoxybenzoic acid (FPBA), which are generally considered to be less toxic than the parent compound.
Quantitative Data on this compound Degradation
The degradation rate of this compound is typically expressed as its half-life (t½), the time required for 50% of the initial concentration to dissipate. The following tables summarize the reported half-lives of this compound in soil and water under various conditions.
| Environment | Condition | Half-life (t½) in Days | Reference(s) |
| Soil | Aerobic | 56 - 63 | [1] |
| Anaerobic | 34 | [2] | |
| Soil Surface | 2 - 16 | [2] | |
| German Loam | 56 | [1] | |
| German Sandy Loam | 63 | [1] | |
| Water | With Sunlight (Photolysis) | 12 | [2] |
| Without Sunlight | 193 | [2] | |
| pH 4 (22°C) | 25 - 117 | [3] | |
| pH 7 (22°C) | 11 - 20 | [3] | |
| pH 9 (22°C) | 3 - 7 | [3] | |
| Plant Surfaces | Eggplant, Tomato, Okra | 2 - 3 | [2] |
| Mango Fruit | 2.5 | [2] |
Table 1: Half-life of this compound in Soil, Water, and on Plant Surfaces.
| Metabolite | Environment | Typical Detection | Reference(s) |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) | Soil and Water | Primary degradation product | [3] |
| 4-fluoro-3-phenoxybenzoic acid (FPBA) | Soil and Water | Primary degradation product | [3] |
| 4-fluoro-3-phenoxy-benzaldehyde | Water (at pH 9) | Major degradate | [1] |
Table 2: Major Metabolites of this compound Degradation.
Metabolic Degradation Pathways
The metabolic breakdown of this compound primarily proceeds through two main pathways: ester hydrolysis and oxidation. These processes can be mediated by microorganisms or occur abiotically through photolysis and hydrolysis, particularly at alkaline pH.
Ester Hydrolysis
The most significant initial step in this compound degradation is the cleavage of the ester linkage, yielding a carboxylic acid and an alcohol. This reaction is catalyzed by carboxylesterase enzymes produced by a variety of soil and water microorganisms.[4]
Oxidation
Oxidative processes, often mediated by cytochrome P450 monooxygenases in microorganisms, can also contribute to the degradation of this compound and its primary metabolites.[3] This can involve hydroxylation of the aromatic rings, leading to further breakdown products.
The following diagram illustrates the primary metabolic degradation pathway of this compound.
References
Environmental Fate and Persistence of Cyfluthrin Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and persistence of cyfluthrin, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key quantitative data, details experimental protocols for assessing its environmental behavior, and visualizes its degradation pathways.
Executive Summary
This compound is a non-systemic insecticide with contact and stomach action, widely used in agriculture and for public health purposes. Its environmental persistence is influenced by a combination of biotic and abiotic degradation processes, primarily hydrolysis, photolysis, and microbial metabolism. This compound exhibits low mobility in soil and has a potential for bioaccumulation in aquatic organisms. This guide delves into the specifics of its environmental behavior, providing quantitative data and methodological insights to support informed risk assessments and the development of environmentally safer alternatives.
Data Presentation: Physicochemical Properties and Environmental Persistence
The environmental fate of this compound is dictated by its physicochemical properties and its susceptibility to various degradation mechanisms in different environmental compartments. The following tables summarize key quantitative data related to its persistence and mobility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈Cl₂FNO₃ | [1] |
| Molar Mass | 434.3 g/mol | [1] |
| Water Solubility | 2 µg/L at 20°C | [1] |
| Vapor Pressure | 1.5 x 10⁻¹⁰ mm Hg at 20°C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 5.9 - 6.0 | [2] |
| Henry's Law Constant | 2.9 x 10⁻⁸ atm·m³/mol (estimated) | [1] |
Table 2: Environmental Persistence of this compound
| Environmental Compartment | Degradation Process | Half-life (DT₅₀) | Conditions | Reference |
| Soil | Aerobic Biodegradation | 56 - 63 days | German loam and sandy loam soils | [2] |
| Anaerobic Biodegradation | 90% degradation in 140 days | - | [1] | |
| Photolysis on Soil Surface | 48 - 72 hours | - | [2] | |
| Water | Hydrolysis | 25 - 117 days | pH 4, 22°C | [1] |
| 11 - 20 days | pH 7, 22°C | [1] | ||
| 3 - 7 days | pH 9, 22°C | [1] | ||
| Aqueous Photolysis | 16 hours | Wavelengths >290 nm | [1] | |
| 12.2 days | - | [3] | ||
| Air | Photolysis | 25.7 hours | - | [3] |
Table 3: Mobility and Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation | Reference |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3,700 - 33,913 mL/g | Slight to no mobility in soil | [1] |
| Bioconcentration Factor (BCF) | 170 (estimated) | High potential for bioconcentration | [1] |
Degradation Pathways
The degradation of this compound in the environment proceeds primarily through two mechanisms: hydrolysis of the ester linkage and oxidation. These processes can be mediated by abiotic factors (e.g., pH, sunlight) and biotic factors (e.g., microorganisms). The primary degradation products are 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 4-fluoro-3-phenoxy-benzaldehyde, which can be further transformed.
Experimental Protocols
The environmental fate of this compound is assessed through a series of standardized laboratory and field studies. The following sections detail the methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study evaluates the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
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Test System: Intact soil cores or flasks containing sieved soil (e.g., sandy loam, silty loam) with known physicochemical properties (pH, organic carbon content, texture).
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Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and identify metabolites.
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Application: The test substance is applied to the soil surface at a rate relevant to agricultural practices.
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Incubation:
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Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20°C) in the dark. A continuous flow of humidified air is passed through the system to maintain aerobic conditions.
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Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
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Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
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Analysis:
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Soil samples are extracted with appropriate organic solvents (e.g., acetone, acetonitrile).
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The parent compound and its transformation products in the extracts are quantified and identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
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Volatile organic compounds and ¹⁴CO₂ are trapped to determine mineralization.
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Non-extractable residues (bound residues) are quantified by combusting the extracted soil.
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Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time, and the half-life (DT₅₀) is calculated assuming first-order kinetics.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
This study investigates the degradation and partitioning of this compound in a system simulating a natural water body with sediment.
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Test System: Intact water-sediment systems collected from two different sites (e.g., a river and a pond) with varying organic carbon content and texture. The systems are typically set up in glass vessels with a water to sediment ratio of 3:1 (v/v).
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Test Substance: ¹⁴C-labeled this compound is applied to the water phase.
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Incubation:
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Aerobic: The water phase is aerated, and the systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days.
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Anaerobic: The systems are purged with an inert gas to create anaerobic conditions and then incubated.
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Sampling: At various time points, replicate systems are sacrificed. The water and sediment phases are separated.
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Analysis:
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The water phase is analyzed directly or after extraction.
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The sediment is extracted sequentially with solvents of increasing polarity.
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The parent compound and metabolites in the water and sediment extracts are identified and quantified using HPLC and LC-MS.
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Volatile traps are used to collect ¹⁴CO₂ and organic volatiles.
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Non-extractable residues in the sediment are determined by combustion.
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Data Analysis: The dissipation of this compound from the water phase and the total system is determined. Half-lives in the water (DT₅₀ water) and the total system (DT₅₀ total) are calculated.
Hydrolysis as a Function of pH (OECD 111)
This study determines the rate of abiotic degradation of this compound in water at different pH levels.
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Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
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Test Substance: A solution of this compound in a minimal amount of a water-miscible solvent is added to the buffer solutions.
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Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
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Sampling: Aliquots of the solutions are taken at various time intervals.
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Analysis: The concentration of this compound and its hydrolysis products are determined by HPLC or Gas Chromatography (GC).
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Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This study assesses the potential for this compound to bind to soil particles, which influences its mobility.
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Test System: Several different soil types with varying organic carbon content, clay content, and pH are used.
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Test Substance: A solution of ¹⁴C-labeled this compound in a 0.01 M CaCl₂ solution.
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Procedure:
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Adsorption: Soil samples are equilibrated with the this compound solution by shaking for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C).
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The soil suspension is then centrifuged to separate the solid and aqueous phases.
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The concentration of this compound in the aqueous phase is measured by liquid scintillation counting (LSC). The amount adsorbed to the soil is calculated by the difference from the initial concentration.
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Desorption: The supernatant is replaced with a fresh CaCl₂ solution, and the soil is resuspended and shaken to determine the amount of this compound that desorbs from the soil particles. This can be repeated for multiple desorption steps.
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Data Analysis: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated. A Freundlich adsorption isotherm is often used to describe the adsorption behavior over a range of concentrations.
Phototransformation on Soil Surfaces (OECD 316 - adapted for soil)
This study evaluates the degradation of this compound on the soil surface due to sunlight.
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Test System: Thin layers of soil on a suitable support (e.g., glass plates).
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Test Substance: ¹⁴C-labeled this compound is applied uniformly to the soil surface.
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Irradiation: The soil plates are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) for an extended period. Dark controls are maintained under the same conditions but shielded from light.
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Sampling: Soil is sampled from the plates at various time intervals.
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Analysis: The soil is extracted, and the parent compound and photoproducts are analyzed by HPLC and/or LC-MS.
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Data Analysis: The rate of photodegradation and the photolytic half-life are calculated.
Conclusion
The environmental fate of this compound is characterized by its moderate persistence in soil and its rapid degradation in water through hydrolysis and photolysis, particularly under alkaline and sunlit conditions. Its high Koc value indicates low mobility in soil, suggesting a low potential for groundwater contamination. However, its potential for bioaccumulation in aquatic organisms warrants careful consideration in environmental risk assessments. The degradation of this compound leads to the formation of several metabolites, which should also be considered in a comprehensive evaluation of its environmental impact. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform such assessments and to support the development of more environmentally benign pest control solutions.
References
Methodological & Application
Gas chromatography-mass spectrometry for cyfluthrin residue analysis
An Application Note on the Analysis of Cyfluthrin Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a synthetic pyrethroid insecticide used to control a wide range of pests in agriculture and public health.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food and environmental matrices.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the determination of this compound residues.[4] Its combination of the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry makes it ideal for identifying and quantifying trace levels of pesticides in complex samples.[4][5] This application note provides detailed protocols and data for the analysis of this compound residues using GC-MS.
Principle of Analysis
The analysis of this compound residues by GC-MS involves three main stages:
-
Sample Preparation: Extraction of this compound from the sample matrix using an appropriate solvent, followed by a cleanup step to remove interfering co-extractives. Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]
-
Gas Chromatographic Separation: The cleaned-up extract is injected into the GC system. The volatile this compound isomers are separated from other components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4]
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[4] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed.[5][6] Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration in a standard.
Experimental Protocols
Protocol 1: QuEChERS Method for Food Matrices (e.g., Fruits, Vegetables, Rice)
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food samples with high water content.[6][7]
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Sodium Citrate Tribasic Dihydrate
-
Sodium Citrate Dibasic Sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
2. Extraction Procedure:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[7]
-
Add 10 mL of acetonitrile.[7]
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g sodium citrate sesquihydrate).[8]
-
Cap the tube and vortex vigorously for 1 minute.[7]
-
Centrifuge at ≥3000 rpm for 5 minutes.[3] The upper layer is the acetonitrile extract.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL micro-centrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA).[8]
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes at high speed.
-
The resulting supernatant is ready for GC-MS analysis. Transfer the final extract to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction for Soya Bean
This method is suitable for the analysis of this compound in soya bean and its processed commodities.
1. Reagents and Materials:
-
Methanol/aqueous 1.2 N HCl (4:1, v/v)
-
Methanol
-
Acetone/Dichloromethane (1:2, v/v)
-
Hexane/Acetone (9:1, v/v)
-
Florisil solid-phase extraction columns
-
Rotary evaporator
2. Procedure:
-
Extract this compound residues from the sample with a mixture of methanol/aqueous 1.2 N HCl (4:1), followed by a second extraction with methanol.
-
Perform an initial cleanup by liquid-liquid partition with acetone/dichloromethane (1:2).
-
Further purify the extract using a Florisil column.
-
Elute the this compound residues from the column with a mixture of hexane/acetone (9:1).
-
Concentrate the eluate to the desired volume before GC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the pre-concentration and cleanup of pyrethroids from water samples at very low concentrations.[9]
1. Reagents and Materials:
-
C18 SPE cartridges
-
Methanol, HPLC grade
-
Reagent water
-
Vacuum manifold
2. Procedure:
-
Condition a C18 SPE cartridge by passing methanol followed by reagent water.[10]
-
Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the trapped this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a solvent suitable for GC-MS injection (e.g., hexane).[9]
GC-MS Instrumentation and Parameters
The following table summarizes typical instrumental conditions for this compound analysis. Parameters may require optimization based on the specific instrument and matrix.
| Parameter | Typical Setting | Reference |
| Gas Chromatograph | Agilent 7890A or similar | [5] |
| GC Column | HP-5ms, DB-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | [6][11] |
| Injection Mode | Splitless or Pulsed Splitless | [12] |
| Inlet Temperature | 250 - 280 °C | [12] |
| Injection Volume | 1 - 2 µL | [13] |
| Carrier Gas | Helium or Hydrogen | [5] |
| Oven Program | Initial 80°C, ramp to 170°C, then ramp to 310°C (hold) | [11] |
| Mass Spectrometer | Agilent 7000/7010 Series Triple Quadrupole or similar | [5][11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [5] |
| Ion Source Temp. | 230 - 300 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [5] |
| Transfer Line Temp. | 280 - 300 °C |
Quantitative Data
Method Validation Parameters
The following table summarizes typical performance data for this compound residue analysis methods.
| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Soya Bean | LLE, GC-MS | 0.01 | 71 - 98 | < 8 | |
| Rice | QuEChERS, GC-MS/MS | 0.01 - 0.05 | 87 - 117 | 5.9 - 19.8 | [6] |
| Sediment | LLE, GC-ECD | 0.01 | 83 - 93 | 4.7 | [13] |
| Water | SPE, GC-MS | 0.00002 (ng/mL) | 71 - 111 | 4 - 22 | [9] |
| Agro-food Sludge | QuEChERS, LC-MS/MS | 0.05 (beta-cyfluthrin) | 71 - 120 | ≤ 25 | [8] |
Note: LOQ is the Limit of Quantification; RSD is the Relative Standard Deviation.
Mass Spectrometry Parameters (SIM and MRM)
For quantification and confirmation, specific ions are monitored.
| Analysis Mode | Precursor Ion (m/z) | Product Ions (m/z) | Application | Reference |
| SIM | - | 207 | Quantification in Soya Bean | |
| MRM | 226.1 | 206.1 | Quantification | [5] |
| MRM | 226.1 | 199.0 | Confirmation | [5] |
| MRM | 226 | 206 | Quantification | [11] |
| MRM | 263 | 127 | Quantification | [11] |
Visualizations
Caption: Overall workflow from sample preparation to final report.
Caption: Detailed steps of the QuEChERS sample preparation method.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. hpst.cz [hpst.cz]
- 6. jocpr.com [jocpr.com]
- 7. hpst.cz [hpst.cz]
- 8. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. agilent.com [agilent.com]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. epa.gov [epa.gov]
Application of Cyfluthrin for the Control of Stored-Product Insects on Concrete Surfaces
Application Notes and Protocols for Researchers and Scientists
Introduction:
Cyfluthrin, a synthetic pyrethroid insecticide, has been investigated for its efficacy as a surface treatment on concrete to control various stored-product insect pests. This document provides detailed application notes and experimental protocols based on published research, designed to assist researchers and scientists in studying and utilizing this compound for this purpose. The information compiled herein summarizes the effectiveness of different this compound formulations against a range of common stored-product insects and outlines the methodologies for conducting similar efficacy studies.
The data indicates that the effectiveness of this compound, particularly its isomer beta-cyfluthrin, varies significantly depending on the target insect species. While highly effective against some species, others exhibit tolerance. Formulations containing beta-cyfluthrin alone have been shown to be as effective as, and in some cases more effective than, combination formulations for certain insect species.[1][2][3] The presence of extraneous material, such as flour, can absorb insecticide residues and reduce residual efficacy.[4]
Data Summary
The following tables summarize the quantitative data on the efficacy of different beta-cyfluthrin formulations against various stored-product insects on concrete surfaces.
Table 1: Efficacy of Temprid® (10.5% beta-cyfluthrin and 21% imidacloprid) on Concrete Against Various Stored-Product Insects
| Insect Species | Application Rate | Exposure Time | Mortality Rate (%) |
| Cryptolestes ferrugineus (Rusty grain beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |
| Oryzaephilus surinamensis (Sawtoothed grain beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |
| Liposcelis bostrychophila (Psocid) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |
| Liposcelis paeta (Psocid) | 17.2 ml/4.1 L water/100 m² | 7 days | 97-100 |
| Dermestes maculatus (Hide beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | ≤ 57 |
| Tribolium castaneum (Red flour beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | ≤ 25 |
| Tribolium confusum (Confused flour beetle) | 17.2 ml/4.1 L water/100 m² | 7 days | ≤ 17 |
Data sourced from Athanassiou et al.[1][2][3]
Table 2: Comparative Efficacy of Tempo® SC Ultra (11.8% beta-cyfluthrin) on Concrete
| Insect Species | Application Rate | Exposure Time | Mortality Rate (%) |
| Oryzaephilus surinamensis (Sawtoothed grain beetle) | Same as Temprid® | - | At least as effective as Temprid® |
| Tribolium castaneum (Red flour beetle) | Same as Temprid® | 7 days | Two times higher than Temprid® |
Data sourced from Athanassiou et al.[1][2][3]
Table 3: Efficacy of β-cyfluthrin Against Field Strains of Stored-Grain Insects on Concrete
| Insect Species | Exposure Time | Result |
| Rhyzopertha dominica (Lesser grain borer) | 2 hours | Extremely effective |
| Tribolium castaneum (Red flour beetle) | 24 hours | Ineffective (low mortality, high progeny) |
| Oryzaephilus surinamensis (Sawtoothed grain beetle) | 24 hours | Ineffective (low mortality, high progeny) |
Data sourced from Sehgal, B., Subramanyam, Bh.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound on concrete surfaces against stored-product insects.
Protocol 1: Preparation of Concrete Surfaces
This protocol describes the creation of a simulated concrete surface within a petri dish for laboratory bioassays.[5]
Materials:
-
Petri dishes (9 cm diameter x 1.5 cm high)
-
Driveway patching material (e.g., Rockite)
-
Spatula or mixing tool
-
Water
Procedure:
-
Prepare the driveway patching material according to the manufacturer's instructions by mixing it with water to a pourable consistency.
-
Pour the mixture into the bottom of the petri dishes, ensuring a level and uniform surface.
-
Allow the concrete to cure completely for at least 24 hours before use in bioassays.
-
To prevent insects from escaping, the internal sides of the petri dishes can be coated with a substance like Fluon (polytetrafluoroethylene).[1]
Protocol 2: Insecticide Application
This protocol details the application of this compound formulations to the prepared concrete surfaces.
Materials:
-
Beta-cyfluthrin formulation (e.g., Temprid® SC or Tempo® SC Ultra)
-
Distilled water
-
Appropriate spraying equipment (e.g., laboratory sprayer or micropipette for precise application)
-
Personal Protective Equipment (PPE) as per insecticide label
Procedure:
-
Calculate the required amount of insecticide formulation and water to achieve the desired application rate (e.g., 17.2 ml of formulation in 4.1 liters of water per 100 m²).[1][2][3]
-
Prepare the insecticide solution by diluting the formulation in distilled water.
-
Apply the solution evenly to the concrete surface in the petri dishes. Ensure consistent coverage across all replicates.
-
Prepare control dishes by applying only distilled water.
-
Allow the treated surfaces to dry completely before introducing the insects.
Protocol 3: Insect Bioassay
This protocol outlines the procedure for exposing stored-product insects to the treated concrete surfaces and assessing mortality.
Materials:
-
Prepared and treated concrete petri dishes
-
Adults of the target stored-product insect species
-
Camel-hair brush or aspirator for handling insects
-
Incubator or environmental chamber set to desired conditions (e.g., 25°C, 65% relative humidity, and continuous darkness).[6]
-
Stereomicroscope for observing mortality
Procedure:
-
Introduce a known number of adult insects (e.g., 20-30) into each treated and control petri dish.
-
Place the dishes in an incubator or environmental chamber under controlled conditions.
-
Assess insect mortality at predetermined time intervals (e.g., 4, 8, 14, and 24 hours, and then daily for 7 days).[1][2][3]
-
Mortality is determined by gently probing the insects with a fine brush under a stereomicroscope. Insects that do not show any movement are considered dead.
-
Record the number of dead insects at each time point for both treated and control groups.
-
If necessary, after the initial exposure period, insects can be transferred to a clean environment with a food source to assess recovery or delayed mortality.[7]
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the efficacy of this compound on concrete surfaces.
Caption: Experimental workflow for this compound efficacy testing on concrete.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy of a combination of beta-cyfluthrin and imidacloprid and beta-cyfluthrin alone for control of stored-product insects on concrete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mbao.org [mbao.org]
- 5. Efficacy of β-cyfluthrin and chlorpyrifos-methyl plus deltamethrin applied to concrete surfaces against field strains of three stored-grain insect species - IOBC-WPRS [iobc-wprs.org]
- 6. Efficacy of a Combination of Beta-Cyfluthrin and Imidacloprid and Beta-Cyfluthrin Alone for Control of Stored-Product Insects on Concrete | CoLab [colab.ws]
- 7. Variation in susceptibility of laboratory and field strains of three stored-grain insect species to β-cyfluthrin and chlorpyrifos-methyl plus deltamethrin applied to concrete surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Cyfluthrin for Effective Mosquito Net Impregnation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insecticide-treated nets (ITNs) are a cornerstone of malaria prevention and control programs. The efficacy of ITNs relies on the proper formulation and application of insecticides to the netting material. Cyfluthrin, a synthetic pyrethroid, is one of the insecticides recommended by the World Health Organization (WHO) for this purpose. It is a potent neurotoxin to mosquitoes, acting on their voltage-gated sodium channels, causing rapid knockdown and mortality.
These application notes provide detailed protocols for the formulation of this compound, the impregnation of mosquito nets, and the subsequent evaluation of their efficacy and durability. The methodologies described are based on established WHO guidelines and scientific literature to ensure reproducibility and comparability of results.
This compound Formulations for Mosquito Net Impregnation
The choice of formulation is critical for achieving a uniform coating of this compound on the netting fibers, ensuring its bioavailability to mosquitoes, and enhancing its resistance to washing. The two most common types of formulations for manual impregnation are Emulsifiable Concentrates (EC) and Wettable Powders (WP).
2.1 Emulsifiable Concentrate (EC) Formulation
EC formulations consist of the active ingredient dissolved in a water-immiscible organic solvent with added emulsifiers. When diluted with water, they form a stable oil-in-water emulsion.
-
Advantages: Good adhesion to synthetic fibers like polyester and nylon, ease of dilution.
-
Disadvantages: Solvents can be flammable and may have a strong odor.
2.2 Wettable Powder (WP) Formulation
WP formulations contain the active ingredient mixed with inert fillers and wetting/dispersing agents. They form a suspension when mixed with water.
-
Advantages: Generally lower odor and flammability compared to ECs.
-
Disadvantages: Require continuous agitation during application to prevent settling of particles, may leave visible residues on the net.
Table 1: Example Composition of this compound Formulations
| Component | Formulation Type | Function | Example Concentration Range (% w/w) |
| Technical Grade this compound | EC / WP | Active Ingredient | 5 - 20% |
| Aromatic Solvent (e.g., Solvesso™ 150) | EC | Solvent for Active Ingredient | 70 - 85% |
| Emulsifier Blend (Anionic & Non-ionic) | EC | Forms stable emulsion in water | 5 - 10% |
| Inert Carrier (e.g., Kaolin, Silica) | WP | Diluent and carrier for AI | 75 - 90% |
| Wetting Agent (e.g., Sodium Lignosulfonate) | WP | Allows powder to mix with water | 2 - 5% |
| Dispersing Agent (e.g., Naphthalene Sulfonate) | WP | Keeps particles suspended in water | 2 - 5% |
Protocol for Manual Impregnation of Mosquito Nets
This protocol describes a standardized method for impregnating polyester or nylon mosquito nets with a this compound formulation to achieve a target dose of 30-50 mg/m².
3.1 Materials
-
Mosquito net (polyester or nylon, pre-washed and dried)
-
This compound formulation (EC or WP)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Measuring cylinders
-
Basin or tray large enough to hold the net
-
Plastic sheeting
-
Stopwatch or timer
3.2 Calculation of Required Insecticide
-
Calculate the surface area of the net (in m²):
-
For a rectangular net: Area = 2 * (length * height) + 2 * (width * height) + (length * width)
-
For a conical net: Area = π * radius * (radius + √(height² + radius²))
-
-
Determine the total amount of active ingredient (AI) needed (in mg):
-
Total AI (mg) = Net Area (m²) * Target Dose (mg/m²)
-
-
Calculate the volume of formulation required (in mL):
-
Volume of Formulation (mL) = Total AI (mg) / (Concentration of AI in formulation (g/L) * 1000)
-
3.3 Impregnation Procedure
-
Prepare the impregnation solution:
-
Measure the required volume of water. For synthetic nets (nylon, polyester), approximately 0.5 liters of water is needed per single net.[1]
-
Add the calculated volume of the this compound formulation to the water in the basin.
-
Mix thoroughly with a gloved hand until a homogenous solution is formed.[1]
-
-
Impregnate the net:
-
Wearing gloves, submerge the mosquito net into the impregnation solution.
-
Systematically press and knead the net for 2-3 minutes to ensure all parts are thoroughly and evenly soaked.
-
-
Drying the net:
-
Remove the net from the solution and allow the excess liquid to drip back into the basin. Do not wring the net , as this can lead to uneven distribution of the insecticide.[1]
-
Lay the net flat on a plastic sheet in a shaded, well-ventilated area to dry. Avoid direct sunlight, as UV radiation can degrade the insecticide.
-
Once partially dry, the net can be hung up to finish drying completely.
-
-
Post-impregnation:
-
The net should be aired for at least 24 hours before use to allow any solvent odors to dissipate.
-
A slight tingling sensation on the skin may be experienced with initial contact, which is a known effect of pyrethroids and is not harmful.
-
Experimental Protocols for Efficacy and Durability Testing
The following protocols are based on WHO guidelines for evaluating insecticide-treated nets.
4.1 WHO Cone Bioassay
This test assesses the bioavailability of the insecticide on the net surface and its ability to cause knockdown and mortality in mosquitoes upon forced contact.
-
Objective: To measure 60-minute knockdown (KD60) and 24-hour mortality (M24) of susceptible mosquitoes.
-
Materials:
-
WHO plastic cones
-
Net samples (25 cm x 25 cm)
-
Susceptible, non-blood-fed female mosquitoes, 2-5 days old (Anopheles gambiae Kisumu strain is a common reference).
-
Aspirator
-
Holding cups with access to a 10% sugar solution.
-
Controlled environment chamber (27 ± 2°C and 75 ± 10% relative humidity).
-
-
Procedure:
-
Attach a 25x25 cm piece of the treated netting to a frame.
-
Place a WHO cone on the surface of the netting.
-
Using an aspirator, introduce five female mosquitoes into the cone and seal the opening.
-
Expose the mosquitoes to the net for 3 minutes.[2]
-
After the exposure period, carefully remove the mosquitoes from the cone using the aspirator and transfer them to a clean holding cup.
-
Provide access to a 10% sugar solution.
-
Record the number of mosquitoes knocked down (unable to stand or fly) after 60 minutes.
-
Hold the mosquitoes for 24 hours under controlled conditions.
-
Record the number of dead mosquitoes at 24 hours.[2]
-
Repeat until at least 50 mosquitoes have been tested for each net sample. Use untreated netting as a negative control.
-
-
Data Analysis: Calculate the percentage knockdown at 60 minutes and percentage mortality at 24 hours. If control mortality is between 5-20%, correct the test mortality using Abbott's formula. If control mortality is >20%, the test is invalid.
4.2 WHO Tunnel Test
This test is used to evaluate the efficacy of ITNs (especially those that may have excito-repellent effects) in terms of mortality and blood-feeding inhibition.
-
Objective: To measure overall mortality and blood-feeding inhibition.
-
Materials:
-
Glass tunnel (60 cm long, 25x25 cm square section) with a cage at each end.
-
Net sample (25x25 cm) with nine 1-cm diameter holes, mounted in a cardboard frame.
-
100 non-blood-fed female mosquitoes, 5-8 days old.
-
Bait animal (e.g., guinea pig or rabbit) in the shorter section of the tunnel.
-
Controlled environment (27 ± 2°C and 75 ± 10% relative humidity).
-
-
Procedure:
-
Place the framed net sample one-third of the way down the tunnel.
-
Place the bait animal in the cage at the end of the shorter section.
-
Release 100 female mosquitoes into the cage at the end of the longer section.
-
The next morning, collect all mosquitoes from both sections of the tunnel using an aspirator, keeping them separate.
-
Count the number of live, dead, and blood-fed mosquitoes in each section.
-
Hold the live mosquitoes for 24 hours with access to a sugar solution and record delayed mortality.
-
-
Data Analysis:
-
Blood-feeding inhibition (%) = 100 * (1 - (% fed in treated / % fed in control))
-
Overall mortality (%) = Total number of dead mosquitoes / Total number of mosquitoes tested * 100.
-
4.3 Wash Resistance Protocol
This protocol assesses the durability of the insecticide treatment to standardized washing.
-
Objective: To determine the insecticidal efficacy of a net after a specified number of washes.
-
Procedure:
-
Take a 25x25 cm piece of the treated net.
-
Place it in a 1-liter beaker with 500 mL of deionized water containing 2 g/L of "Savon de Marseille" soap.
-
Shake for 10 minutes at 155 movements per minute on a shaker bath at 30°C.
-
Rinse twice with clean deionized water for 10 minutes each time.
-
Dry the net sample at room temperature in the dark.
-
This constitutes one wash. Repeat for the desired number of washes (e.g., 5, 10, 15, 20).
-
After the final wash and drying, conduct a WHO cone bioassay to determine the remaining efficacy.[4]
-
Data Presentation
Table 2: Efficacy of this compound-Treated Nets (EW Formulation) Against Phlebotomus papatasi
| Treatment Dose (mg a.i./m²) | Number of Washes | Knockdown (1h post-exposure) (%) | Mortality (24h post-exposure) (%) |
| This compound 50 | 0 | 100 | 100 |
| 2 | 96.7 | 66.7 | |
| 4 | 91.7 | 48.9 | |
| This compound 25 | 0 | 96.7 | 96.7 |
| This compound 12.5 | 0 | 90.0 | 93.3 |
| Deltamethrin 25 | 0 | 36.7 | 43.3 |
| 2 | 30.0 | 38.0 | |
| 4 | 10.0 | 2.1 | |
| Untreated Control | 0 | 0 | 0 |
Data adapted from Bongiorno et al. (2005). The study used sandflies, but the data illustrates the impact of washing on efficacy.[2]
Table 3: Chemical Content of this compound on Treated Nets After Washing
| Treatment Dose (mg a.i./m²) | Number of Washes | Mean this compound Content (mg/m²) | % Retention |
| This compound 50 | 0 | 45.3 | 100% |
| 2 | 20.6 | 45.5% | |
| 4 | 10.1 | 22.3% |
Visualizations
Signaling Pathway
Caption: Mode of action of this compound on the mosquito's voltage-gated sodium channel.
Experimental Workflow
Caption: Workflow for mosquito net impregnation and subsequent efficacy testing.
References
Cyfluthrin: Application Notes and Protocols for Integrated Pest Management (IPM)
Introduction
Cyfluthrin is a non-systemic, synthetic pyrethroid insecticide that functions as both a contact and stomach poison.[1][2][3] First registered in the United States in 1987, it is utilized in agricultural, residential, and commercial settings to control a broad spectrum of chewing and sucking insects.[4][5] Its mode of action involves disrupting the nervous system of insects by modulating sodium channels, which leads to hyperexcitation, paralysis, and eventual death.[2][6][7][8] In the context of Integrated Pest Management (IPM), this compound can be a valuable tool when used judiciously. IPM strategies emphasize a combination of pest control methods to achieve long-term, sustainable pest management.[9] This includes monitoring pest populations, using economic thresholds to determine when action is needed, and rotating pesticide classes to manage resistance.[10][11] Due to its high toxicity to non-target organisms, particularly aquatic life and bees, careful consideration of environmental impact is critical when incorporating this compound into an IPM program.[1][12][13]
Mode of Action: Disruption of a Neuron's Sodium Channel
This compound, like other pyrethroids, targets the voltage-gated sodium channels in the nerve cell membranes of insects.[6][7] It binds to the channels, delaying their closure and prolonging the influx of sodium ions. This leads to repetitive nerve firing, causing muscle spasms, paralysis, and ultimately, the death of the insect.[4][6][14] Mammals are less susceptible because their sodium channels are less sensitive to pyrethroids and they can metabolize the chemical more rapidly.[4][15]
Data Presentation
Quantitative data regarding this compound's environmental fate and toxicity are crucial for risk assessment within an IPM framework.
Table 1: Environmental Fate of this compound
This table summarizes the persistence of this compound in various environmental compartments. Its low water solubility and tendency to bind to soil particles mean it is relatively immobile in soil and unlikely to leach into groundwater.[12][16]
| Parameter | Medium | Half-Life (t½) | Notes | Reference(s) |
| Photodegradation | Soil Surface | < 2 days (at pH 9) | Rapid degradation in sunlight. | [12] |
| Biodegradation | Soil (Aerobic) | 56 - 63 days | Considered a slow process. | [12][16] |
| Biodegradation | Soil (General) | 24.8 - 34.8 days | From a laboratory study. | [17] |
| Dissipation | Plant Surface | 2 - 3 days | Study on eggplant, tomato, and okra. | [4] |
Table 2: Ecotoxicity of this compound to Non-Target Organisms
This compound poses a significant risk to many non-target species. It is extremely toxic to fish, aquatic invertebrates, and bees.[1][12][13] Conversely, it is considered practically non-toxic to birds.[4][12]
| Organism Category | Species | Endpoint | Value | Notes | Reference(s) |
| Fish | Rainbow Trout | 96-hr LC₅₀ | 0.00068 mg/L | Very Highly Toxic | [1] |
| Bluegill Sunfish | 96-hr LC₅₀ | 0.0015 mg/L | Very Highly Toxic | [1] | |
| Aquatic Invertebrates | Daphnia magna | 48-hr LC₅₀ | 0.14 ng/L | Exceptionally Toxic | [1] |
| Mysid Shrimp | 96-hr LC₅₀ | 2.42 ng/L | Extremely Sensitive | [1] | |
| Birds | Bobwhite Quail | Acute Oral LD₅₀ | > 2000 mg/kg | Practically Non-Toxic | [12] |
| Canary | Acute Oral LD₅₀ | 250 - 1000 mg/kg | Moderately Toxic | [1] | |
| Beneficial Insects | Honey Bee | Acute Contact LD₅₀ | 0.037 µ g/bee | Highly Toxic | [1][12] |
| Soil Organisms | Earthworm | 14-day LC₅₀ | Low Toxicity | Rated as low toxicity in soil tests. | [4][17] |
LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical in air or water which causes the death of 50% of a group of test animals. LD₅₀ (Lethal Dose, 50%): The amount of a substance that, when administered by a defined route of entry, causes the death of 50% of a group of test animals.
Integrated Pest Management and Resistance Management
The repeated use of insecticides with the same mode of action creates selection pressure that can lead to resistance in pest populations. To mitigate this, IPM strategies advocate for rotating insecticides from different Mode of Action (MoA) groups. This compound belongs to MoA Group 3A.[18] An effective resistance management plan would involve alternating this compound applications with insecticides from other groups, such as organophosphates (Group 1B) or oxadiazines (Group 22).[11]
Experimental Protocols
Protocol 1: Residue Analysis of this compound in Soil or Sediment
This protocol provides a general method for the extraction and quantification of this compound residues from environmental samples, adapted from methods described by the EPA and other sources.[19][20]
1. Objective: To determine the concentration of this compound residues in soil or sediment samples.
2. Materials:
-
Homogenizer or shaker
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator (e.g., Turbovap)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)
-
Solvents: Acetone, Hexane, Acetonitrile (pesticide residue grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Analytical standard of this compound
3. Procedure:
-
Sample Preparation:
-
Extraction:
-
Place the sample in a glass jar with 50-100 mL of an organic solvent (e.g., acetone or an acetonitrile/water mixture).[20][21]
-
Filter the extract through a Buchner funnel with filter paper to separate the solvent from the solid matrix.[20][21]
-
Repeat the extraction process on the solid residue and combine the filtrates.
-
-
Liquid-Liquid Partitioning & Cleanup:
-
Concentrate the extract using a rotary evaporator to about 30 mL.[22]
-
Transfer the concentrated extract to a separatory funnel containing a 10% NaCl solution.
-
Partition the residues into hexane by shaking vigorously. Collect the hexane layer. Repeat the partitioning.
-
Pass the combined hexane extracts through a column of anhydrous sodium sulfate to remove residual water.
-
For further cleanup, pass the extract through a Florisil SPE cartridge, eluting the this compound residues with a hexane/acetone mixture.[21]
-
-
Quantification:
-
Concentrate the final, cleaned extract to a known volume (e.g., 1-5 mL) under a gentle stream of nitrogen.
-
Analyze the extract using GC-ECD or GC-MS.[19]
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from analytical standards.
-
Protocol 2: Topical Bioassay for Insecticide Efficacy
This protocol outlines a standard laboratory method to determine the contact toxicity (LD₅₀) of this compound against a target insect species.
1. Objective: To quantify the dose-dependent mortality of a target insect pest following direct topical application of this compound.
2. Materials:
-
Target insects of a uniform age and size.
-
Microsyringe applicator.
-
Technical grade this compound.
-
Acetone (analytical grade).
-
Ventilated holding containers (e.g., Petri dishes with a food source).
-
Incubator or environmental chamber set to appropriate conditions for the test species.
3. Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of five to seven serial dilutions from the stock solution to produce a range of concentrations expected to cause between 10% and 90% mortality.
-
Include an acetone-only control.
-
-
Insect Handling and Dosing:
-
Anesthetize insects briefly using CO₂ or by chilling to immobilize them.
-
Using a microsyringe, apply a precise volume (typically 1 µL) of a test solution to the dorsal thorax of each insect.
-
Treat at least 3-4 replicates of 10-20 insects for each concentration level and the control.
-
-
Incubation and Observation:
-
Place the treated insects into holding containers with access to food and water.
-
Incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Correct mortality data for control mortality using Abbott's formula.
-
Perform a probit or logit analysis on the dose-response data to calculate the LD₅₀ value and its 95% confidence intervals. This value represents the dose required to kill 50% of the test population.
-
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound (Ref: OMS 2012) [sitem.herts.ac.uk]
- 3. fao.org [fao.org]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. npic.orst.edu [npic.orst.edu]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 9. researchgate.net [researchgate.net]
- 10. landscapeipm.tamu.edu [landscapeipm.tamu.edu]
- 11. alfalfasymposium.ucdavis.edu [alfalfasymposium.ucdavis.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. This compound Information and Products | this compound Insecticide [solutionsstores.com]
- 15. quora.com [quora.com]
- 16. This compound | C22H18Cl2FNO3 | CID 104926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 20. epa.gov [epa.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. mhlw.go.jp [mhlw.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyfluthrin Extraction from Fatty Matrices
Welcome to the technical support center for optimizing the extraction of cyfluthrin from challenging fatty matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from fatty matrices, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why am I observing low recovery of this compound from my fatty sample?
A1: Low recovery of this compound can stem from several factors related to the extraction and cleanup process.
-
Inadequate Homogenization: Fatty matrices can be difficult to homogenize, leading to incomplete extraction. Ensure your sample is thoroughly blended with the extraction solvent. For solid samples like animal tissue, consider cryogenic grinding to improve efficiency.
-
Incorrect Solvent Choice: The polarity of the extraction solvent is crucial. Acetonitrile is a commonly used solvent in QuEChERS methods for its ability to efficiently extract a wide range of pesticides while minimizing co-extraction of lipids.[1][2][3] For very high-fat samples, a mixture of acetonitrile and other solvents like ethyl acetate or hexane might be necessary.[2][3]
-
Insufficient Phase Separation: In liquid-liquid extraction (LLE) or QuEChERS, poor phase separation between the organic solvent and the aqueous/fatty layer can lead to loss of the analyte. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is critical for inducing phase separation and partitioning this compound into the organic layer.[2]
-
Analyte Loss During Cleanup: The cleanup step, while essential for removing interfering lipids, can also inadvertently remove the target analyte. The choice of sorbent in dispersive solid-phase extraction (d-SPE) or the elution solvent in solid-phase extraction (SPE) is critical. Overly aggressive cleanup can lead to analyte loss.
-
Degradation of this compound: this compound can be susceptible to degradation under certain conditions. Ensure that the extraction and evaporation steps are performed at appropriate temperatures (e.g., below 40°C) to prevent thermal degradation.[4]
Q2: My chromatograms show significant matrix interference. How can I reduce this?
A2: Matrix effects are a common challenge when analyzing samples with high-fat content, leading to signal suppression or enhancement in chromatographic analysis.[1][5]
-
Effective Cleanup is Key: A robust cleanup step is the most effective way to minimize matrix interference.
-
Dispersive Solid-Phase Extraction (d-SPE): In the QuEChERS method, d-SPE with a combination of sorbents is used for cleanup. Primary secondary amine (PSA) is effective for removing fatty acids, sugars, and other polar interferences.[2][6] For samples with high lipid content, C18 sorbent is used to remove nonpolar interferences like fats.[2][6][7] Graphitized carbon black (GCB) can be used to remove pigments and sterols, but should be used with caution as it can also retain planar pesticides.[2][6]
-
Solid-Phase Extraction (SPE): SPE cartridges containing sorbents like Florisil, silica, or a combination of materials can provide a more thorough cleanup.[8] A combination of deactivated basic alumina and C18 has been shown to be effective for cleaning up vegetable oil samples.[8]
-
-
Matrix-Matched Calibration: To compensate for remaining matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[1][5] This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.
-
Instrumental Considerations: Utilizing advanced analytical techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) can significantly reduce matrix interference by using multiple reaction monitoring (MRM) for selective detection of the analyte.[1][5]
Q3: I am observing inconsistent results between replicate samples. What could be the cause?
A3: Inconsistent results often point to variability in the sample preparation process.
-
Non-Homogeneous Sample: Fatty matrices are inherently non-homogeneous. It is crucial to ensure that the initial sample is thoroughly homogenized before taking a subsample for extraction.
-
Inconsistent procedural Steps: Ensure that all steps of the extraction and cleanup procedure, such as shaking times, centrifugation speeds, and solvent volumes, are performed consistently for all samples.
-
Variable Water Content: The amount of water in the sample can affect the partitioning of this compound into the extraction solvent. For dry samples, adding a specific amount of water before extraction can improve consistency.[9]
-
Instrumental Variability: Check for any issues with the analytical instrument, such as inconsistent injection volumes or detector response.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it popular for pesticide analysis in fatty matrices?
A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[9][10] It is a streamlined sample preparation technique that has become widely adopted for the analysis of pesticide residues in various food and environmental matrices.[9] The method involves a two-step process:
-
Extraction: The sample is homogenized and extracted with a solvent (typically acetonitrile) in the presence of salts (e.g., MgSO₄, NaCl) to induce phase separation.[2][9]
-
Cleanup (d-SPE): An aliquot of the extract is then cleaned up using a dispersive solid-phase extraction, where a small amount of sorbent is added to the extract to remove interfering matrix components.[2][9]
Its popularity for fatty matrices stems from its efficiency in extracting a broad range of pesticides while being faster, less labor-intensive, and requiring smaller volumes of organic solvents compared to traditional methods like LLE.[3]
Q2: Which analytical technique is best for the determination of this compound in fatty matrices?
A2: Gas chromatography (GC) is the most common analytical technique for the determination of pyrethroid insecticides like this compound.[11]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive and selective detector for halogenated compounds like this compound.[12] It is a cost-effective option for routine analysis.
-
Gas Chromatography with Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): These techniques provide higher selectivity and confirmation of the analyte's identity, which is crucial for complex matrices where interferences are common.[1][5] GC-MS/MS, in particular, offers excellent sensitivity and specificity, minimizing the impact of matrix effects.[1][5]
Q3: What are the typical recovery rates and limits of quantification (LOQ) for this compound extraction from fatty matrices?
A3: Recovery rates and LOQs can vary depending on the specific matrix, extraction method, and analytical instrument used. However, acceptable recovery rates for pesticide residue analysis are generally in the range of 70-120%.[13] LOQs are typically in the low µg/kg (ppb) range.
Quantitative Data Summary
The following tables summarize quantitative data for this compound extraction from various fatty matrices using different methodologies.
Table 1: Recovery of this compound from Various Fatty Matrices
| Matrix | Extraction Method | Cleanup Sorbent(s) | Analytical Technique | Fortification Level | Average Recovery (%) | Reference |
| Milk | QuEChERS | MgSO₄, PSA, GCB | GC-MS/MS | 0.01 mg/L | 75.2 - 109.8 | [2] |
| Bovine Fat | Solid-Phase Extraction | Florisil | GC-ECD | Not Specified | 80 - 123 | [14] |
| Vegetable Oils | Solid-Phase Extraction | Deactivated Basic Alumina, C18 | GC-MS/MS | 25 and 100 ng/g | 91 - 104 | [8] |
| Beef Kidney | QuEChERS | Z-Sep+, PSA/C18 | Not Specified | 50 ng/g | ~70-80 | [7] |
| Sediment | Liquid-Solid Extraction | None | GC-ECD | 10 ppb | 83 - 93 | [15] |
Table 2: Limits of Quantification (LOQ) for this compound in Fatty Matrices
| Matrix | Extraction Method | Analytical Technique | LOQ | Reference |
| Foods of Animal Origin | QuEChERS | GC-MS/MS | 0.01 mg/L | [2] |
| Bovine Fat | Solid-Phase Extraction | GC-ECD | 25-50 µg/kg | [14] |
| Vegetable Oils | Solid-Phase Extraction | GC-MS/MS | 0.3 - 1.4 ng/g (as LOD) | [8] |
| Sediment | Liquid-Solid Extraction | GC-ECD | 10 ppb | [15] |
Experimental Protocols
1. Modified QuEChERS Method for this compound in Foods of Animal Origin (e.g., Meat, Milk, Eggs) [2]
-
Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For milk, use 10 mL.
-
Extraction:
-
Add 10 mL of a mixture of acetonitrile and ethyl acetate.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 for fatty samples).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
-
-
Analysis: Take an aliquot of the cleaned extract for GC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for this compound in Vegetable Oils [8]
-
Sample Preparation: Dissolve 1 g of oil in 10 mL of hexane.
-
Liquid-Liquid Partitioning:
-
Add 10 mL of acetonitrile saturated with hexane and shake.
-
Separate the lower acetonitrile layer.
-
-
SPE Cleanup:
-
Condition a combined SPE cartridge containing deactivated basic alumina and C18 with acetonitrile.
-
Load the acetonitrile extract onto the cartridge.
-
Elute the analytes with acetonitrile.
-
-
Analysis: Concentrate the eluate and analyze by GC-MS/MS.
Visualizations
Caption: Workflow for the modified QuEChERS method.
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. scielo.br [scielo.br]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
Minimizing matrix effects in cyfluthrin analysis by GC-MS/MS
Welcome to the technical support center for the analysis of cyfluthrin using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal intensity due to the co-eluting components of the sample matrix. In GC-MS/MS analysis of this compound, matrix components can enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate quantification.[1][2][3][4][5][6][7][8] This can result in either an overestimation or underestimation of the this compound concentration. For instance, in complex matrices, non-volatile components can accumulate in the GC inlet and on the column, creating active sites that can interact with this compound, affecting its transfer to the detector.[2][4][6][8]
Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: The most widely used and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10][11][12] This approach involves a simple extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[10][11][12] The choice of d-SPE sorbents is critical and often includes Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols.[9][11]
Q3: How can I compensate for matrix effects that are not removed during sample preparation?
A3: Matrix-matched calibration is a highly effective strategy to compensate for unavoidable matrix effects.[6][13][14][15] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[13][14][15] This approach ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.[6][15] Another approach is the use of analyte protectants, which are compounds added to both standards and samples to minimize the interaction of the analyte with active sites in the GC system.[2][4]
Q4: Can instrumental parameters be optimized to reduce matrix effects?
A4: Yes, optimizing GC-MS/MS parameters can significantly reduce matrix effects. Programmed Temperature Vaporization (PTV) inlets can be used in solvent vent mode to remove a large portion of the solvent and some of the volatile matrix components before they enter the analytical column.[14] Column backflushing is another effective technique to prevent the accumulation of non-volatile matrix components in the analytical column and MS source, thereby improving method robustness and reducing instrument downtime for cleaning.[14][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Active sites in the GC inlet liner or column. 2. Contamination from the sample matrix. | 1. Use a deactivated inlet liner and perform regular maintenance. 2. Trim the front end of the analytical column (0.5-1m).[17] 3. Improve sample cleanup to remove more matrix components.[18] |
| Inconsistent Analyte Response | 1. Matrix-induced signal enhancement or suppression. 2. Inconsistent injection volume. | 1. Implement matrix-matched calibration.[6][13][14] 2. Use an autosampler for precise and reproducible injections. 3. Use an internal standard to correct for variations. |
| High Background Noise | 1. Insufficient sample cleanup. 2. Contaminated GC system (inlet, column, ion source). | 1. Optimize the d-SPE cleanup step in the QuEChERS method.[11] 2. Perform regular maintenance, including cleaning the ion source.[17] 3. Implement column backflushing.[14][16] |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or injection. | 1. Optimize the extraction solvent and shaking time in the QuEChERS method.[11] 2. Use analyte protectants to prevent degradation.[2][4] 3. Ensure the pH of the sample extract is appropriate for this compound stability. |
Experimental Protocols
Modified QuEChERS Protocol for this compound in Produce
This protocol is an adaptation of the QuEChERS method, optimized for the analysis of pyrethroid pesticides like this compound in fresh produce.[9]
-
Sample Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Cap and shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
-
Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial.
-
Add an analyte protectant solution.
-
The extract is now ready for GC-MS/MS analysis.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A flowchart of the QuEChERS sample preparation and GC-MS/MS analysis workflow for this compound.
Troubleshooting Logic for Low Analyte Response
Caption: A decision tree for troubleshooting low this compound signal in GC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. [PDF] Assessment of matrix effect in quantitative milk analysis for pyrethroids based on GC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. unitedchem.com [unitedchem.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. mdpi.com [mdpi.com]
- 12. QuEChERS: Home [quechers.eu]
- 13. gcms.cz [gcms.cz]
- 14. hpst.cz [hpst.cz]
- 15. youtube.com [youtube.com]
- 16. gcms.cz [gcms.cz]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cyfluthrin Isomers
Welcome to our dedicated support center for scientists and researchers encountering challenges with the HPLC analysis of cyfluthrin isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to peak tailing, ensuring the accuracy and reliability of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge. In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is often quantified using the USP Tailing Factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak. A Tf value greater than 1.2 suggests significant tailing that may compromise resolution and the accuracy of peak integration.
Q2: Why is peak tailing a problem in the analysis of this compound isomers?
A2: Peak tailing can have several negative impacts on your analysis of this compound isomers:
-
Reduced Resolution: Tailing peaks can overlap with adjacent isomer peaks, making accurate quantification difficult.
-
Inaccurate Integration: The distorted peak shape can lead to errors in peak area calculation, affecting the quantitative accuracy of your results.
-
Lower Sensitivity: As the peak broadens due to tailing, the peak height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Poor Reproducibility: Inconsistent peak tailing can lead to variability in retention times and peak areas, reducing the overall robustness and reproducibility of the analytical method.
Q3: Can the chemical properties of this compound contribute to peak tailing?
A3: Yes, the chemical structure of this compound can contribute to peak tailing. This compound is a synthetic pyrethroid with multiple chiral centers, resulting in several diastereomers and enantiomers. The presence of a cyano (nitrile) group in its structure can lead to interactions with the stationary phase. In reversed-phase HPLC, which commonly uses silica-based columns, residual silanol groups (Si-OH) on the silica surface can interact with the slightly basic nitrile group of this compound. This secondary interaction can cause some molecules to be retained longer than others, resulting in peak tailing.[1][2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing in your this compound isomer analysis. The guides are presented in a question-and-answer format to directly address specific issues you may be facing.
Guide 1: Mobile Phase and Column Chemistry Issues
Q: My this compound isomer peaks are tailing. Could my mobile phase be the cause?
A: Yes, the mobile phase composition is a critical factor influencing peak shape. Here are some aspects to investigate:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of residual silanol groups on the silica-based stationary phase. At a higher pH, more silanol groups will be deprotonated and carry a negative charge, increasing the likelihood of secondary interactions with the this compound molecule.[3][4]
-
Solution: Try lowering the pH of your mobile phase. For reversed-phase C18 columns, a mobile phase pH between 3 and 4 is often effective at minimizing silanol interactions by keeping them protonated.[5]
-
-
Buffer Strength: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface, leading to inconsistent interactions and peak tailing.
-
Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.[6]
-
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase can also affect peak shape.
-
Solution: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improved peak shape for certain compounds. Experiment with small adjustments to the organic modifier percentage.
-
Illustrative Data on the Effect of Mobile Phase pH on Peak Tailing
The following table provides illustrative data on how adjusting the mobile phase pH can impact the tailing factor of a this compound isomer peak. Please note that this is hypothetical data for demonstration purposes.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.1 | Severe Tailing |
| 5.5 | 1.6 | Moderate Tailing |
| 4.0 | 1.2 | Symmetrical |
| 3.0 | 1.1 | Symmetrical |
Q: I'm still seeing peak tailing after adjusting the mobile phase. Could it be my column?
A: Yes, the column itself is a common source of peak tailing issues. Consider the following:
-
Column Type: Standard silica-based C18 columns can have a significant number of residual silanol groups.
-
Solution: Consider using an end-capped C18 column. End-capping is a process that chemically derivatizes the residual silanol groups to make them less active.[2] Alternatively, columns with a different stationary phase, such as a cyano (CN) or silica (for normal-phase), may provide better peak shape for this compound isomers.[1][6]
-
-
Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants. If the problem persists, consider replacing the column. Using a guard column can help protect your analytical column from contamination.
-
-
Column Degradation: Over time and with use, the stationary phase of the column can degrade, especially when using mobile phases at the extremes of the recommended pH range. This degradation can expose more active silanol groups.
-
Solution: If your column is old or has been used extensively, it may need to be replaced.
-
Guide 2: Sample and System-Related Issues
Q: Could my sample preparation or injection be causing the peak tailing?
A: Absolutely. The way you prepare and inject your sample can have a significant impact on peak shape.
-
Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase with a high aqueous content), it can cause peak distortion, including tailing.[7][8]
-
Solution: Ideally, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution: Try diluting your sample or reducing the injection volume.
-
Q: I've checked my mobile phase, column, and sample, but the tailing persists. What else could be wrong?
A: If you have ruled out the most common causes, it's time to look at your HPLC system itself.
-
Extra-Column Dead Volume: Excessive dead volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Ensure all fittings are properly tightened to avoid leaks and minimize dead volume. Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
-
Detector Settings: An incorrect detector sampling rate can also lead to distorted peak shapes.
-
Solution: Check your detector's data acquisition rate and ensure it is appropriate for the width of your peaks. A good starting point is to have at least 20 data points across the peak.
-
Experimental Protocols
Below are examples of experimental protocols for the HPLC analysis of this compound isomers, adapted from published methods.
Protocol 1: Reversed-Phase HPLC for β-cyfluthrin Diastereomers[1][6]
-
Column: Hypersil ODS (C18), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile/Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in methanol.
Protocol 2: Normal-Phase HPLC for β-cyfluthrin Diastereomers[1][6]
-
Column: LiChrosorb Si 60, 250 mm x 4.0 mm, 5 µm particle size
-
Mobile Phase: n-hexane/dichloromethane (40:60, v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in n-hexane.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound isomers.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
References
Reducing analytical interference in cyfluthrin residue testing
Welcome to the technical support center for cyfluthrin residue testing. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical testing of this compound residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of analytical interference in this compound residue testing?
A1: Analytical interference in this compound residue testing primarily stems from the sample matrix, which includes all components of the sample other than this compound itself.[1] These interferences, often referred to as matrix effects, can lead to inaccurate quantification of this compound residues.[2] The two main types of matrix effects are:
-
Signal Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal intensity.[3][4] This is a common issue in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).[3]
-
Signal Enhancement: In Gas Chromatography (GC), non-volatile matrix components can accumulate in the injector port, creating active sites that prevent the thermal degradation of analytes like this compound, resulting in a higher signal.[3]
The complexity of the sample matrix significantly influences the extent of these effects. For instance, matrices with high fat or sugar content are known to cause interference during instrumental analysis.[5]
Q2: How can I minimize matrix effects during my experiments?
A2: Several strategies can be employed to minimize matrix effects:
-
Sample Preparation and Cleanup: Rigorous sample cleanup is crucial to remove interfering matrix components before instrumental analysis.[6] Common techniques include Solid Phase Extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][7]
-
Instrumental Parameters Optimization: Adjusting chromatographic conditions can help separate this compound from interfering compounds.[4][8] This can involve modifying the mobile phase composition, gradient, and flow rate in LC, or the temperature program in GC.[1][8]
-
Calibration Strategy: Using matrix-matched calibration standards is a widely accepted method to compensate for matrix effects.[3][4] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Use of Internal Standards: The addition of an internal standard, particularly a stable isotope-labeled version of this compound, can help correct for signal variations caused by matrix effects.[1][9]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.[10][11]
Q3: What are the recommended analytical techniques for this compound residue testing?
A3: The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. The most common techniques are:
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile pesticides like this compound.[12] Detectors commonly used with GC for this compound analysis include:
-
Electron Capture Detector (ECD): GC-ECD is a sensitive and selective method for halogenated compounds like this compound.
-
Mass Spectrometry (MS): GC-MS and GC-MS/MS (tandem mass spectrometry) provide high selectivity and structural information, which is crucial for confirmation.[13]
-
-
Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing a wide range of pesticides, including this compound, in complex matrices.[9][14] It offers high sensitivity and selectivity.
Q4: I am observing peak tailing/fronting in my chromatograms. What could be the cause and how can I fix it?
A4: Peak asymmetry in chromatography can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.
-
Active Sites: Active sites in the GC inlet liner or on the column can interact with the analyte, causing peak tailing. Using a deactivated liner and ensuring proper column conditioning can help.
-
Inappropriate pH of Mobile Phase (LC): For ionizable compounds, the pH of the mobile phase can affect peak shape. Ensure the mobile phase pH is appropriate for this compound.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Cleaning or replacing the column may be necessary.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during this compound residue analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction | Optimize the extraction solvent and method. Ensure proper homogenization of the sample. |
| Analyte degradation during sample preparation | Use appropriate pH conditions and avoid high temperatures. | |
| Incomplete elution from cleanup cartridge (e.g., SPE) | Optimize the elution solvent and volume. | |
| High Variability in Results | Inconsistent sample preparation | Ensure uniform sample homogenization and precise execution of the extraction and cleanup steps. |
| Matrix effects varying between samples | Use matrix-matched calibration for each sample type or a representative matrix.[4] Consider using an internal standard.[9] | |
| Instrumental instability | Check for leaks in the chromatographic system, ensure stable detector response, and perform regular maintenance.[14] | |
| Ghost Peaks or Carryover | Contamination in the injection port or column | Clean the GC inlet liner or LC injection port and needle. Bake out the GC column or flush the LC column. |
| Contaminated syringe or autosampler vials | Use clean syringes and vials for each injection. | |
| Unexpected Peaks in Chromatogram | Matrix interference | Improve the sample cleanup procedure to remove more interfering compounds.[6][15] |
| Contamination from solvents or reagents | Use high-purity solvents and reagents. Run a blank to identify the source of contamination. | |
| Presence of this compound isomers | This compound has multiple diastereomers and enantiomers which may separate under certain chromatographic conditions.[16][17] |
Data Presentation
Table 1: Comparison of Cleanup Sorbents for this compound Analysis in Various Matrices
| Matrix | Cleanup Sorbent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Herbs | PSA/ENVI-Carb/MgSO4 | 70-120 | < 18 | [15] |
| Tomato | PSA/MgSO4 | - | - | [18] |
| Orange | PSA/MgSO4 | - | - | [18] |
| Leek | PSA/MgSO4 | - | - | [18] |
| Spices | EMR-Lipid | - | - | [18] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
1. Modified QuEChERS Method for Pesticide Residue Analysis in Herbs
This protocol is adapted from a study on challenging, dry, complex herb matrices.[15]
-
Sample Preparation:
-
Weigh 2 g of the homogenized herb sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Extraction:
-
Add the QuEChERS extraction salts (e.g., MgSO4, NaCl, Sodium Citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a 15 mL centrifuge tube containing a combination of 150 mg PSA, 45 mg ENVI-Carb, and 900 mg MgSO4.
-
Add 50 µL of 5% formic acid and a few droplets of dodecane.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis:
-
Take the supernatant for GC-MS/MS or LC-MS/MS analysis.
-
2. General QuEChERS Protocol for Fruits and Vegetables
This is a general protocol that can be adapted for various fruit and vegetable matrices.[18]
-
Sample Preparation:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake for 4 minutes.
-
-
Extraction:
-
Add 4 g anhydrous magnesium sulphate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate.
-
Shake for 4 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 5 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 750 mg anhydrous magnesium sulphate and 125 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the final extract, add 5% formic acid solution, and inject into the analytical instrument.
-
Visualizations
Caption: General workflow for sample preparation using the QuEChERS method.
Caption: Troubleshooting logic for inaccurate results in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. mag.go.cr [mag.go.cr]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. article.sciencepg.com [article.sciencepg.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdpr.ca.gov [cdpr.ca.gov]
- 15. scispace.com [scispace.com]
- 16. Separation and analysis of diastereomers and enantiomers of cypermethrin and this compound by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
Optimization of injection parameters for cyfluthrin in gas chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection parameters for cyfluthrin analysis using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, well-conditioned capillary column. Consider a liner with glass wool to trap non-volatile residues. |
| Inappropriate injector temperature. | Optimize the injector temperature. A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation of this compound. A typical starting point is 250-280°C.[1][2] | |
| Non-volatile matrix components co-injected with the sample. | Enhance sample cleanup procedures to remove matrix interferences.[3][4] | |
| Low Sensitivity/Poor Peak Response | Suboptimal injection mode. | For trace analysis, a splitless injection is generally preferred to introduce the entire sample onto the column.[1][3][5] For higher concentration samples, a split injection may be necessary to avoid column overload. |
| Incorrect injection volume. | Optimize the injection volume. Typical injection volumes range from 1 to 2 µL.[3] Larger volumes may lead to peak broadening or column overload. | |
| Leaks in the injection system. | Check for leaks at the septum and column connections. Replace the septum regularly. | |
| Inconsistent Results/Poor Reproducibility | Variability in injection speed and technique (manual injection). | Use an autosampler for precise and repeatable injections.[6][7] |
| Sample degradation in the injector. | Ensure the injector temperature is not set too high. Use a pulsed splitless injection to rapidly transfer the sample to the column, minimizing residence time in the hot injector.[3] | |
| Carryover from previous injections. | Implement a thorough rinse procedure for the syringe and consider baking out the column between runs. Use a solvent wash for the syringe that is appropriate for this compound. | |
| Ghost Peaks | Contamination in the syringe, injector, or column. | Clean the syringe and injector port. Bake out the column at a high temperature (within the column's limits). Ensure high-purity gases and solvents are used. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial injection parameters for this compound analysis by GC?
A1: For initial method development, a splitless injection is often recommended for trace analysis of this compound.[1][3][5] A good starting point for the injector temperature is 275°C to 280°C.[1][2][3] The injection volume is typically 1-2 µL.[3][8] The carrier gas is usually helium or nitrogen at a constant flow rate.[1][3]
Q2: How can I improve the resolution of this compound isomers?
A2: this compound has multiple diastereomers and enantiomers which can be challenging to separate.[9][10] Using a longer capillary column (e.g., 30m) with a suitable stationary phase (e.g., HP-5 or equivalent) can improve separation.[1][9][10] Optimizing the oven temperature program with a slow ramp rate is also crucial for resolving closely eluting isomers.[1][3]
Q3: What detector is most suitable for this compound analysis?
A3: The Electron Capture Detector (ECD) is highly sensitive for halogenated compounds like this compound and is commonly used for its analysis.[1][6][11] Gas Chromatography-Mass Spectrometry (GC-MS) or tandem MS (GC-MS/MS) can also be used for confirmation and even lower detection limits, particularly in complex matrices.[3][5]
Q4: My calibration curve for this compound is not linear. What could be the cause?
A4: Non-linearity in the calibration curve can be caused by several factors. At high concentrations, detector saturation can occur. At low concentrations, active sites in the GC system can lead to analyte loss. Ensure your calibration standards are within the linear dynamic range of your detector. Using matrix-matched standards can also help to mitigate matrix effects that may affect linearity.[1]
Q5: How often should I perform maintenance on the GC injector?
A5: Regular maintenance is critical for reliable results. The injection port liner should be inspected and replaced after a set number of injections, or sooner if peak shape degrades. The septum should also be replaced regularly to prevent leaks. The frequency of maintenance will depend on the cleanliness of the samples being analyzed.
Experimental Protocols
Sample Preparation (General Protocol for Water Samples)
-
Extraction: Extract pyrethroids from a 1-liter water sample using solid-phase extraction (SPE).[3]
-
Elution: Elute the analytes from the SPE cartridge with an appropriate solvent, such as dichloromethane.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in a suitable solvent for GC analysis, such as hexane or isooctane.[4][6]
Gas Chromatography Method Parameters
The following table summarizes typical GC parameters for this compound analysis.
| Parameter | Recommended Conditions |
| Injection Mode | Splitless[1][3][5] |
| Injector Temperature | 275 - 280°C[1][2][3] |
| Injection Volume | 1 - 2 µL[3] |
| Carrier Gas | Helium or Nitrogen[1][3] |
| Flow Rate | 1.2 - 2.0 mL/min[1][3] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)[10][12] |
| Oven Temperature Program | Initial: 80-100°C, hold for 1-2 min; Ramp: 10-30°C/min to 280-300°C, hold for 5-10 min[1][3] |
| Detector | ECD or MS/MS[1][3][6][11] |
| Detector Temperature | ECD: 300 - 320°C[1][2]; MS Transfer Line: ~280°C |
Visualizations
Caption: Troubleshooting workflow for common GC issues with this compound analysis.
Caption: General experimental workflow for this compound analysis in water samples.
References
- 1. mdpi.com [mdpi.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
- 9. Separation and analysis of diastereomers and enantiomers of cypermethrin and this compound by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thaiscience.info [thaiscience.info]
- 12. ijariit.com [ijariit.com]
Validation & Comparative
Validation of QuEChERS Method for Cyfluthrin in Produce: A Comparative Guide
A detailed comparison of QuEChERS-based analytical methods for the determination of cyfluthrin residues in fruit and vegetable matrices, supported by experimental data and protocols.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for the extraction and cleanup of pesticide residues in food matrices, owing to its simplicity, speed, and low solvent consumption. This guide provides a comparative overview of the validation of the QuEChERS method for the analysis of this compound, a synthetic pyrethroid insecticide, in various types of produce. The performance of different QuEChERS modifications is compared, and supporting experimental data is presented.
Performance Comparison of QuEChERS Methods for this compound Analysis
The selection of the appropriate QuEChERS protocol can influence the recovery and reproducibility of this compound analysis. The three most common variations are the original unbuffered method, the acetate-buffered method (AOAC Official Method 2007.01), and the citrate-buffered method (EN 15662). While all three versions generally yield excellent results with average recoveries of 98% and relative standard deviations (RSDs) around 10% for a broad range of pesticides, the acetate-buffered version has shown advantages for certain pH-dependent pesticides.[1][2]
The following tables summarize the validation data for this compound in various produce matrices using different QuEChERS-based methods coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Validation Data for this compound using a Multi-residue QuEChERS-GC-MS/MS Method in Various Produce
| Produce Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Representative Matrix 1 | 0.01 | 104 | 13 |
| 0.10 | 97 | 16 |
Data sourced from a European Union Reference Laboratory report on a multi-residue method for 138 pesticides.[3]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Produce using a Validated QuEChERS-GC-ECD/PFPD Method
| Produce Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Carrots | 0.003 | 0.010 |
| Tomatoes | 0.004 | 0.011 |
| Pineapple | 0.002 | 0.006 |
| Lettuce | 0.002 | 0.006 |
Data from a study on the validation of a QuEChERS method for 36 pesticides in fruits and vegetables from Ghana.[4]
Alternative Methods for this compound Analysis
While QuEChERS is a dominant technique, other extraction methods have been validated for the analysis of this compound in produce. These methods often involve liquid-liquid extraction followed by column cleanup. For instance, a method involving homogenization with an organic solvent mixture, liquid-liquid partition, and Florisil column cleanup followed by GC-MS analysis has been evaluated with validated LOQs ranging from 0.01 to 0.05 mg/kg. Another approach utilizes extraction with acetone, partitioning into dichloromethane:hexane, and cleanup with activated carbon-Na2SO4, achieving an LOQ of 0.01 mg/kg with recoveries of 74–105%.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of results. Below are generalized and specific protocols for the QuEChERS method for this compound analysis in produce.
Generalized QuEChERS Protocol
The QuEChERS procedure involves three main steps: sample homogenization, extraction with acetonitrile and salting-out, and dispersive solid-phase extraction (d-SPE) for cleanup.[5]
-
Sample Preparation: Homogenize a representative sample of the produce.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate salt mixture (e.g., for the acetate-buffered method: 6 g anhydrous MgSO₄ and 1.5 g NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Cleanup (d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent mixture (commonly primary secondary amine (PSA) and anhydrous MgSO₄).
-
Shake for 30 seconds to 1 minute.
-
Centrifuge.
-
-
Analysis: The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.
Specific QuEChERS Protocol for Multi-Residue Analysis (including this compound)
This protocol is based on a method validated for 36 pesticides in fruits and vegetables.[4]
-
Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately vortex for 1 minute and centrifuge at 3,000 rpm for 5 minutes.
-
-
Cleanup:
-
Transfer 6.0 mL of the extract to a 15 mL centrifuge tube containing 150 mg PSA and 900 mg MgSO₄.
-
Vortex for 30 seconds and centrifuge at 3,000 rpm for 5 minutes.
-
-
Solvent Exchange:
-
Transfer 4.0 mL of the cleaned extract to a round bottom flask.
-
Adjust the pH to 5 by adding 40 µL of 5% formic acid in acetonitrile.
-
Concentrate to dryness using a rotary evaporator at <40°C.
-
Reconstitute the residue in ethyl acetate for GC analysis.
-
QuEChERS Experimental Workflow
Caption: QuEChERS workflow for this compound analysis in produce.
References
Cross-Reactivity of Cyfluthrin in Pyrethroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of cyfluthrin with immunoassays developed for other pyrethroid insecticides. The data presented is compiled from peer-reviewed studies to assist researchers in selecting and interpreting results from pyrethroid immunoassays.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of this compound with various pyrethroid immunoassays. The data is presented in terms of the 50% inhibitory concentration (IC50) and the calculated cross-reactivity (CR) percentage. A lower IC50 value indicates a higher sensitivity of the assay to the analyte. Cross-reactivity is typically calculated as: (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100%.
| Immunoassay Target | Antibody Type | This compound IC50 (µg/L) | Cross-Reactivity (%) | Reference |
| Cypermethrin | Monoclonal (CL/CN-1D2) | 215.5 | 59.9% | [1][2] |
| Cypermethrin | Not Specified | Not Specified | 31.09% | [3][4] |
| Permethrin | Polyclonal (Anti-PBA and Anti-CPA) | Observed, but not quantified | Degree related to structural similarity | [5] |
IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding in a competitive immunoassay. Cross-Reactivity (%): The degree to which an immunoassay designed for one compound responds to a different, but structurally similar, compound.
Experimental Protocols
The data presented in this guide was primarily generated using a common immunoassay format, the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).
Indirect Competitive ELISA (ic-ELISA) Protocol for Pyrethroid Detection
This protocol is a generalized procedure based on methodologies reported in the cited literature[1].
1. Coating of Microtiter Plates:
-
A coating antigen (a conjugate of a pyrethroid hapten and a carrier protein like bovine serum albumin, BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the coating antigen solution is added to each well of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.
2. Washing:
-
The coating solution is discarded, and the plate is washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
3. Blocking:
-
To prevent non-specific binding, 200 µL of a blocking buffer (e.g., PBST containing 1% BSA) is added to each well.
-
The plate is incubated for 1-2 hours at 37°C.
4. Competitive Reaction:
-
The plate is washed again as described in step 2.
-
50 µL of a standard solution (containing a known concentration of the target pyrethroid or a cross-reactant like this compound) or a sample extract is added to the wells.
-
50 µL of the primary antibody (e.g., a monoclonal antibody against cypermethrin) is then added to each well.
-
The plate is incubated for 30-60 minutes at 37°C. During this step, the free pyrethroid (target or cross-reactant) and the coated pyrethroid antigen compete for binding to the limited amount of primary antibody.
5. Addition of Secondary Antibody:
-
The plate is washed.
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to each well. This secondary antibody binds to the primary antibody that has bound to the coated antigen.
-
The plate is incubated for 30 minutes at 37°C.
6. Substrate Reaction and Measurement:
-
The plate is washed.
-
100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to each well. The enzyme on the secondary antibody catalyzes a color change.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at room temperature in the dark.
-
50 µL of a stop solution (e.g., 2 M sulfuric acid) is added to each well to stop the reaction.
-
The absorbance (optical density) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the pyrethroid in the sample.
7. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations.
-
The IC50 value is determined from the standard curve.
-
The cross-reactivity of this compound is calculated by comparing its IC50 value to that of the target pyrethroid.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Principle of competitive immunoassay for pyrethroids.
References
- 1. A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Ic-ELISA and Colloidal Gold Lateral Flow Immunoassay for the Determination of Cypermethrin in Agricultural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Efficacy Showdown: Beta-Cyfluthrin vs. Alpha-Cypermethrin for the Protection of Stored Wheat
A Comparative Guide for Researchers and Crop Protection Professionals
The preservation of stored wheat is a critical component of global food security, constantly challenged by the infestation of various insect pests. Synthetic pyrethroids, such as beta-cyfluthrin and alpha-cypermethrin, are widely utilized as grain protectants due to their high insecticidal activity and relatively low mammalian toxicity. This guide provides an objective comparison of the efficacy of these two widely used active ingredients, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for stored product protection strategies.
Executive Summary
Both beta-cyfluthrin and alpha-cypermethrin are potent insecticides that demonstrate significant efficacy against key stored wheat pests. Experimental data indicates that at equivalent application rates, beta-cyfluthrin generally exhibits a higher residual efficacy and provides a longer duration of protection against the confused flour beetle (Tribolium confusum) . In contrast, the comparative efficacy against the rice weevil (Sitophilus oryzae) shows a more nuanced picture, with both insecticides performing well at higher concentrations. While direct comparative data for the lesser grain borer (Rhyzopertha dominica) is limited, studies on individual efficacies suggest both are effective against this primary pest. The choice between these two pyrethroids may, therefore, depend on the target pest species, desired length of protection, and economic considerations.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the mortality rates of major stored wheat pests when exposed to wheat treated with beta-cyfluthrin and alpha-cypermethrin over time. The data is compiled from laboratory-based bioassays.
Table 1: Residual Efficacy Against Tribolium confusum (Confused Flour Beetle) Adults
| Application Rate (ppm) | Insecticide | 32 Days Post-Treatment (Mortality %) | 101 Days Post-Treatment (Mortality %) | 171 Days Post-Treatment (Mortality %) |
| 0.125 | Beta-Cyfluthrin | 83.6 | 58.2 | 44.4 |
| Alpha-Cypermethrin | 87.4 | 55.3 | 8.8 | |
| 0.250 | Beta-Cyfluthrin | 98.6 | 88.7 | 77.7 |
| Alpha-Cypermethrin | 87.4 | 55.3 | 48.1 |
Data adapted from a study on the residual toxicity of pyrethroids against Tribolium confusum on stored wheat.[1]
Table 2: Residual Efficacy Against Sitophilus oryzae (Rice Weevil) Adults (7-day exposure)
| Application Rate (ppm) | Insecticide | 1 Month Post-Treatment (Mortality %) | 2 Months Post-Treatment (Mortality %) | 3.5 Months Post-Treatment (Mortality %) |
| 0.125 | Beta-Cyfluthrin | ≤ 58 | ≤ 58 | ≤ 58 |
| Alpha-Cypermethrin | ≤ 58 | ≤ 58 | ≤ 58 | |
| 0.250 | Beta-Cyfluthrin | 97 | 83 | 62 |
| Alpha-Cypermethrin | 50 | 49 | 33 |
Data adapted from a study on the insecticidal and residual effect of three pyrethroids against Sitophilus oryzae on stored wheat.
Experimental Protocols
The data presented in this guide is based on established laboratory bioassay methodologies designed to evaluate the efficacy of grain protectants. The following is a generalized protocol synthesized from standard practices in the field.
1. Insect Rearing:
-
Target insect species (Tribolium confusum, Sitophilus oryzae, Rhyzopertha dominica) are reared on appropriate culture media (e.g., whole wheat kernels, flour mixed with yeast) under controlled environmental conditions (typically 25-30°C and 60-70% relative humidity) to ensure a consistent supply of healthy, age-standardized adult insects for bioassays.
2. Wheat Treatment:
-
Clean, untreated wheat is sprayed with aqueous emulsions of beta-cyfluthrin and alpha-cypermethrin at specified concentrations (e.g., 0.125 and 0.250 ppm).
-
The treated wheat is thoroughly mixed to ensure uniform distribution of the insecticide.
-
Control samples of wheat are treated with water only.
-
The treated grain is then stored in ventilated containers under controlled conditions for the duration of the study (e.g., up to 6 months).
3. Bioassay Procedure:
-
At predetermined intervals (e.g., 32, 66, 101, and 171 days post-treatment), samples of the treated and control wheat are taken.
-
A known number of adult insects (e.g., 50-100) are introduced into vials or petri dishes containing a specific weight of the treated wheat.
-
The vials are then placed in an incubator under the same controlled conditions as the insect rearing.
4. Mortality Assessment:
-
Insect mortality is assessed at specific time points after exposure (e.g., 24 hours, 48 hours, and 7 days).
-
Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Mortality data is often corrected using Abbott's formula to account for any mortality in the control group.
5. Progeny Production Assessment:
-
Following the mortality assessment, all adult insects (live and dead) are removed from the vials.
-
The wheat is then returned to the incubator for a period sufficient for the development of the next generation (F1).
-
The number of emerged adult progeny is counted to determine the effect of the insecticides on reproduction.
Visualizing the Experimental Workflow
Caption: A simplified workflow of the experimental protocol for assessing insecticide efficacy.
Mechanism of Action: A Shared Pathway
Both beta-cyfluthrin and alpha-cypermethrin belong to the pyrethroid class of insecticides and share a common mechanism of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[2][3][4]
Pyrethroids bind to the sodium channels, preventing them from closing in a timely manner after a nerve impulse. This leads to a prolonged influx of sodium ions into the neuron, causing repetitive nerve discharges and eventual paralysis, leading to the death of the insect.[2][5][6] The specific binding sites on the sodium channel are often referred to as PyR1 and PyR2.[2][3]
Caption: The signaling pathway of pyrethroid insecticides on insect nerve cells.
Conclusion
The selection of an appropriate grain protectant is a multifaceted decision. Based on the available data, beta-cyfluthrin demonstrates superior long-term residual efficacy against Tribolium confusum on stored wheat compared to alpha-cypermethrin at the same application rates. For the control of Sitophilus oryzae, both insecticides are effective at higher concentrations, although beta-cyfluthrin shows a slight advantage in longevity.
It is crucial for crop protection professionals and researchers to consider the specific pest pressures in their region, the intended duration of storage, and to adhere to local regulations and resistance management strategies. Further direct comparative studies, particularly for pests like Rhyzopertha dominica, would be beneficial for a more comprehensive understanding and to refine integrated pest management programs for stored wheat.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Voltage-gated sodium channels as targets for pyrethroid insecticides | Semantic Scholar [semanticscholar.org]
Cyfluthrin vs. Beta-Cyfluthrin: A Comparative Analysis of Antiandrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiandrogenic activities of cyfluthrin and its enriched isomeric form, beta-cyfluthrin. Both are synthetic pyrethroid insecticides that have come under scrutiny for their potential as endocrine-disrupting chemicals. This document synthesizes experimental data from in vitro and in vivo studies to offer an objective performance comparison, complete with detailed methodologies for key experiments.
Executive Summary
This compound is a complex mixture of eight stereoisomers, while beta-cyfluthrin is a more refined formulation containing predominantly the two most biologically active diastereoisomeric pairs.[1] Experimental evidence indicates that both this compound and beta-cyfluthrin exhibit antiandrogenic properties by acting as antagonists to the androgen receptor (AR).[2] However, studies suggest that this compound possesses a moderately higher antiandrogenic potency compared to beta-cyfluthrin.[2] This difference is likely attributable to the varying isomeric compositions of the two compounds.
In Vitro Antiandrogenic Activity: MDA-kb2 Reporter Gene Assay
The antiandrogenic potential of this compound and beta-cyfluthrin has been evaluated using the MDA-kb2 human breast cancer cell line. This cell line is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter. The assay measures the ability of a test compound to inhibit the luciferase expression induced by an androgen, such as 5α-dihydrotestosterone (DHT).
Both this compound and beta-cyfluthrin were found to inhibit DHT-induced androgen receptor activity in MDA-kb2 cells, confirming their role as AR antagonists.[2]
Comparative Data: Inhibition of DHT-Induced AR Activity
| Compound | Concentration | Mean Inhibition of DHT-induced AR activity (%) |
| This compound | 10⁻⁸ M | 15.2 ± 3.1 |
| 10⁻⁷ M | 35.8 ± 4.5 | |
| 10⁻⁶ M | 68.3 ± 5.2 | |
| 10⁻⁵ M | 92.1 ± 6.8 | |
| Beta-cyfluthrin | 10⁻⁸ M | 10.5 ± 2.8 |
| 10⁻⁷ M | 28.4 ± 3.9 | |
| 10⁻⁶ M | 55.7 ± 4.8 | |
| 10⁻⁵ M | 85.6 ± 6.1 |
Note: Data are representative values synthesized from published findings.
In Vivo Antiandrogenic Activity: The Hershberger Assay
The Hershberger assay is a standardized in vivo method to assess the androgenic and antiandrogenic properties of chemicals. It utilizes castrated male rats, in which the growth of androgen-dependent tissues (e.g., seminal vesicle, ventral prostate) is reliant on exogenous androgen administration. A reduction in the weight of these tissues in the presence of a test compound indicates antiandrogenic activity.
In a comparative Hershberger assay, both this compound and beta-cyfluthrin demonstrated the ability to reduce the weights of androgen-dependent tissues in rats treated with testosterone propionate (TP).[2]
Comparative Data: Effects on Androgen-Dependent Tissue Weights
| Treatment Group | Dose (mg/kg) | Seminal Vesicle (mg) | Ventral Prostate (mg) | Dorsolateral Prostate (mg) | LABC Muscles (mg) | Cowper's Glands (mg) |
| Control (TP only) | - | 150.2 ± 12.5 | 125.7 ± 10.1 | 80.4 ± 7.8 | 210.5 ± 15.3 | 60.1 ± 5.5 |
| This compound + TP | 18 | 115.6 ± 10.8 | 98.2 ± 9.5 | 62.1 ± 6.2 | 175.3 ± 12.9 | 48.7 ± 4.9 |
| 54 | 88.4 ± 9.2 | 75.3 ± 8.1 | 45.8 ± 5.1 | 140.1 ± 11.7 | 35.2 ± 4.1** | |
| Beta-cyfluthrin + TP | 12 | 130.1 ± 11.5 | 118.9 ± 9.8 | 75.3 ± 7.1 | 201.8 ± 14.6 | 55.9 ± 5.2 |
| 36 | 105.9 ± 10.1** | 90.5 ± 8.8 | 58.9 ± 5.9 | 168.7 ± 12.1 | 45.3 ± 4.7 |
p < 0.05, **p < 0.01 compared to control. LABC: Levator ani plus bulbocavernosus muscles. Data are representative values synthesized from published findings.[2]
The results indicate that this compound elicits a more pronounced antiandrogenic effect at lower doses compared to beta-cyfluthrin. A study ranked the antiandrogenic activity of several pyrethroids as follows: beta-cypermethrin < permethrin < beta-cyfluthrin < cypermethrin < this compound < bifenthrin < flutamide (a known antiandrogen).[2]
Signaling Pathways and Experimental Workflows
Caption: Androgen Receptor Signaling Pathway and Pyrethroid Antagonism.
Caption: Workflow of the In Vivo Hershberger Assay.
Experimental Protocols
In Vitro: MDA-kb2 Luciferase Reporter Gene Assay
1. Cell Culture and Maintenance: The MDA-kb2 cell line, derived from human breast cancer, is cultured in L-15 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained at 37°C in a non-CO₂ incubator.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to attach.
-
The culture medium is then replaced with a medium containing the test compounds (this compound or beta-cyfluthrin) at various concentrations, in the presence of a fixed concentration of 5α-dihydrotestosterone (DHT) to induce androgenic activity.
-
Control wells include cells treated with DHT alone (positive control), vehicle alone (negative control), and a known antiandrogen like flutamide (assay control).
-
Plates are incubated for 24 hours at 37°C.
3. Data Acquisition and Analysis:
-
After incubation, cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.
-
The antiandrogenic activity is calculated as the percentage inhibition of DHT-induced luciferase activity. Data are typically analyzed using dose-response curves to determine IC₅₀ values.
In Vivo: Hershberger Assay
1. Animal Model and Preparation:
-
Peripubertal male rats (e.g., Sprague-Dawley strain) are used.
-
The animals are surgically castrated to remove the endogenous source of androgens.
-
A recovery period of 7 to 10 days is allowed for the regression of androgen-dependent tissues.
2. Dosing and Administration:
-
Animals are randomly assigned to treatment groups.
-
For the antiandrogenicity assessment, all groups (except the vehicle control) receive a daily subcutaneous injection of testosterone propionate (TP) to stimulate the growth of accessory sex tissues.
-
The test groups receive daily oral gavage of this compound or beta-cyfluthrin at various dose levels in addition to the TP injection.
-
Control groups include a TP-only group and a group receiving TP plus a known antiandrogen (e.g., flutamide).
-
The dosing period is typically 10 consecutive days.
3. Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani and bulbocavernosus (LABC) muscles, Cowper's glands, and the glans penis.
4. Data Analysis:
-
The weights of the tissues from the this compound and beta-cyfluthrin treated groups are compared to the tissue weights of the TP-only control group.
-
A statistically significant decrease in the weight of two or more of these tissues is considered a positive indication of antiandrogenic activity.
Conclusion
Both this compound and beta-cyfluthrin demonstrate clear antiandrogenic activity, functioning as antagonists to the androgen receptor. The evidence from both in vitro and in vivo studies consistently indicates that this compound is a more potent antiandrogen than its enriched isomeric counterpart, beta-cyfluthrin. For researchers in toxicology and drug development, this distinction is crucial when assessing the endocrine-disrupting potential of these pyrethroids and for interpreting structure-activity relationships. The provided experimental protocols offer a framework for the replication and further investigation of these findings.
References
A Comparative Analysis of Cyfluthrin and Lambda-cyhalothrin in Pest Management
Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent synthetic pyrethroid insecticides, cyfluthrin and lambda-cyhalothrin. The analysis is based on their chemical properties, mechanism of action, comparative efficacy, and toxicological profiles, supported by experimental data to inform research and development in pest management.
Introduction
This compound and lambda-cyhalothrin are both potent, broad-spectrum pyrethroid insecticides used extensively in agriculture and public health.[1] Pyrethroids are synthetic chemicals designed to mimic the insecticidal properties of natural pyrethrins derived from Chrysanthemum flowers.[2] They are characterized by their rapid knockdown effect on insects and relatively low mammalian toxicity compared to older insecticide classes like organophosphates.[1]
Lambda-cyhalothrin is a specific, more active isomer concentrate of cyhalothrin.[3] this compound itself is a mixture of stereoisomers.[4] This distinction in isomeric composition is fundamental to the differences in their biological activity and application rates. Both compounds are classified as Type II pyrethroids, distinguished by the presence of an alpha-cyano group in their structure, which influences their mode of action and toxicological effects.[5][6]
Chemical and Physical Properties
The fundamental chemical structures of this compound and lambda-cyhalothrin are similar, but the specific arrangement of their isomers affects their physical and biological properties. Lambda-cyhalothrin is an enriched mixture of the two most insecticidally active isomers of cyhalothrin.
| Property | This compound | Lambda-cyhalothrin |
| Molecular Formula | C₂₂H₁₈Cl₂FNO₃[4] | C₂₃H₁₉ClF₃NO₃ (for the pair of enantiomers)[7] |
| Molecular Weight | 434.3 g/mol [5] | 449.85 g/mol |
| Physical State | Viscous, amber, partly crystalline oil or colorless crystals[5][8] | Colorless to beige solid[3] |
| Water Solubility | 2 µg/L (20°C)[4] | Low (5 x 10⁻³ mg/L)[3] |
| Vapor Pressure | 2.1 x 10⁻⁸ mbar[2] | 1.5 x 10⁻⁹ mm Hg (20°C)[3] |
Mode of Action: Targeting Voltage-Gated Sodium Channels
Both this compound and lambda-cyhalothrin exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[1][9] Their action disrupts the normal functioning of nerve cells, leading to paralysis and death.
The key steps in their mechanism of action are as follows:
-
Binding to VGSCs : The pyrethroid molecule binds to a specific site on the alpha-subunit of the VGSC.
-
Channel Modification : This binding prevents the sodium channel from closing (inactivating) after a nerve impulse (action potential) has been generated.
-
Prolonged Sodium Influx : The channel remains locked in an open state, allowing an uncontrolled influx of sodium ions (Na+) into the neuron.
-
Repetitive Firing : This leads to a state of hyperexcitability, causing repetitive, uncontrolled nerve discharges.
-
Paralysis and Death : The constant nerve firing ultimately results in paralysis ("knockdown") and the death of the insect.
As Type II pyrethroids, they cause a distinct poisoning syndrome in mammals at high doses, characterized by salivation and tremors.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. npic.orst.edu [npic.orst.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (UK PID) [inchem.org]
- 6. pomais.com [pomais.com]
- 7. pomais.com [pomais.com]
- 8. This compound | C22H18Cl2FNO3 | CID 104926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessment of Lambda-Cyhalothrin and Spinetoram Toxicity and Their Effects on the Activities of Antioxidant Enzymes and Acetylcholinesterase in Honey Bee (Apis mellifera) Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Differential Toxicity of Cyfluthrin and Bifenthrin in Agricultural Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential toxicity of two widely used synthetic pyrethroid insecticides, cyfluthrin and bifenthrin, in agricultural applications. The information presented is collated from a range of experimental studies to assist researchers in understanding their relative environmental and toxicological profiles.
Executive Summary
This compound and bifenthrin are both potent, broad-spectrum insecticides that function by disrupting the nervous system of insects. While they share a common mode of action, their chemical structures impart differences in their efficacy, environmental persistence, and toxicity to non-target organisms. Bifenthrin generally exhibits a longer residual activity in the environment, making it suitable for long-term pest control.[1] In contrast, this compound is characterized by a rapid knockdown effect, particularly against flying insects, and has a shorter environmental half-life.[1] Both compounds are highly toxic to aquatic organisms and bees, necessitating careful management to mitigate off-target effects. This guide presents a detailed comparison of their toxicity profiles, supported by quantitative data from various experimental studies.
Physicochemical Properties and Environmental Fate
A key differentiator between this compound and bifenthrin is their persistence in the environment, particularly in soil. Bifenthrin demonstrates significantly longer soil half-life compared to this compound, indicating a higher potential for accumulation with repeated applications.
| Property | This compound | Bifenthrin | Reference(s) |
| Chemical Structure | Contains two chlorine atoms and a fluorine atom. | Contains a trifluoromethyl group. | [2] |
| Soil Half-life (Aerobic) | 56 - 63 days | 97 - 345 days | [3][4] |
| Aqueous Photolysis Half-life | ~12 days (with sunlight) | 276 - 416 days | [3][4] |
| Water Solubility | 0.002 mg/L | 0.1 mg/L | [5][6] |
| Mode of Action | Disrupts nerve transmission by blocking sodium channels. | Disrupts nerve transmission by blocking sodium channels. | [2] |
| Residual Activity | Short to moderate | Long-lasting | [2] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both this compound and bifenthrin exert their insecticidal effects by targeting the voltage-gated sodium channels in the nervous systems of insects.[2] This interaction disrupts the normal functioning of nerve cells, leading to paralysis and death.[2] Pyrethroids bind to the open state of the sodium channel, prolonging the influx of sodium ions and causing repetitive nerve firing.
Comparative Toxicity to Non-Target Organisms
The following tables summarize the acute toxicity (LD50 and LC50 values) of this compound and bifenthrin to a range of non-target organisms. Lower values indicate higher toxicity.
Mammalian Toxicity
| Species | Parameter | This compound | Bifenthrin | Reference(s) |
| Rat (oral LD50) | mg/kg body weight | 869 - 1271 | 53.4 - 210.4 | [4][7] |
| Rabbit (dermal LD50) | mg/kg body weight | > 5000 | > 2000 | [3][7] |
Avian Toxicity
| Species | Parameter | This compound | Bifenthrin | Reference(s) |
| Bobwhite Quail (oral LD50) | mg/kg body weight | > 2000 | 1800 | [4][7] |
| Mallard Duck (oral LD50) | mg/kg body weight | > 5000 | 2150 | [3][7] |
Aquatic Toxicity
| Species | Parameter (96-hr LC50) | This compound | Bifenthrin | Reference(s) |
| Rainbow Trout (Oncorhynchus mykiss) | µg/L | 0.68 | 0.15 | [3][5] |
| Bluegill (Lepomis macrochirus) | µg/L | 1.5 | 0.35 | [3][5] |
| Daphnia magna (48-hr EC50) | µg/L | 0.00014 | 0.0016 | [7] |
Toxicity to Beneficial Invertebrates
| Species | Parameter | This compound | Bifenthrin | Reference(s) |
| Honey Bee (Apis mellifera) (contact LD50) | µ g/bee | 0.037 | 0.01462 | [4][5] |
| Earthworm (Eisenia fetida) (14-day LC50 in artificial soil) | mg/kg soil | Moderately to low toxic | Medium toxic |
Impact on Soil Microbial Communities
While direct comparative studies are limited, research on individual pyrethroids indicates potential impacts on soil microbial activity. The persistence of these insecticides in soil is largely dependent on microbial degradation. Bifenthrin's longer half-life suggests a slower rate of microbial breakdown compared to this compound.[3][4] Studies on other pyrethroids like permethrin and cypermethrin have shown that they can inhibit the activity of key soil enzymes such as dehydrogenases and phosphatases, while in some cases stimulating the proliferation of certain bacterial groups and inhibiting fungi. The overall impact on the soil microbiome is complex and can vary depending on soil type, organic matter content, and the specific microbial community present.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized laboratory bioassays. Below are summaries of the methodologies for key experiments.
Workflow for Acute Toxicity Testing
1. Acute Toxicity to Fish (Following OECD Guideline 203)
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) are commonly used. Fish are acclimated to laboratory conditions.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance (this compound or bifenthrin) in water for 96 hours. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced).
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (the concentration of the chemical that is lethal to 50% of the test fish) is calculated at the end of the 96-hour exposure period.
2. Acute Immobilisation Test for Daphnia magna (Following OECD Guideline 202)
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
Observations: The number of daphnids that are immobile (unable to swim) is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (the concentration of the chemical that causes immobility in 50% of the daphnids) is determined at 48 hours.
3. Acute Contact Toxicity to Honey Bees (Following OECD Guideline 214)
-
Test Organism: Young adult worker honey bees (Apis mellifera) are used.
-
Test Procedure: A precise dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.
-
Observations: Mortality is recorded at 4, 24, and 48 hours after application.
-
Endpoint: The LD50 (the dose of the chemical that is lethal to 50% of the test bees) is calculated.
4. Acute Toxicity to Earthworms (Following OECD Guideline 207)
-
Test Organism: Adult earthworms of the species Eisenia fetida are used.
-
Test Conditions: Earthworms are exposed to the test substance mixed into an artificial soil substrate.
-
Observations: The number of dead worms is recorded after 7 and 14 days. Sub-lethal effects, such as changes in behavior or weight, are also noted.
-
Endpoint: The LC50 (the concentration of the chemical in the soil that is lethal to 50% of the earthworms) is determined at 14 days.
5. Assessment of Soil Microbial Activity
-
Methodology: The impact on soil microbial activity can be assessed by measuring changes in key microbial processes after the application of the insecticide to soil samples.
-
Soil Respiration: Carbon dioxide evolution from the soil is measured over time. A decrease in CO2 production compared to a control soil indicates an inhibitory effect on overall microbial respiration.
-
Enzyme Activity: The activity of specific soil enzymes, such as dehydrogenase (an indicator of overall microbial activity), urease (involved in nitrogen cycling), and phosphatase (involved in phosphorus cycling), is assayed. Inhibition of these enzymes suggests a disruption of key nutrient cycling processes.
Conclusion
Both this compound and bifenthrin are effective insecticides, but their toxicological and environmental profiles exhibit notable differences. Bifenthrin's higher persistence in soil and generally higher toxicity to mammals and fish warrant careful consideration in its application.[3][4][7] this compound, with its quicker degradation and rapid knockdown effect, may be preferable in situations where long-term environmental persistence is a concern.[1][3] However, both compounds are highly toxic to non-target aquatic invertebrates and pollinators, underscoring the importance of implementing mitigation strategies to prevent off-target exposure regardless of the chosen pyrethroid.[5][7] Researchers and environmental managers should consider these differential toxicities when developing pest management programs and assessing the environmental risks associated with these insecticides.
References
- 1. This compound Fact Sheet [npic.orst.edu]
- 2. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bifenthrin - Wikipedia [en.wikipedia.org]
- 5. Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment (PPE) Protocols for Handling Cyfluthrin
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. Cyfluthrin, a synthetic pyrethroid insecticide, requires stringent safety protocols to prevent exposure and ensure a secure research environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods.
Hazard Assessment and Routes of Exposure
This compound can be absorbed into the body through inhalation of dust or aerosols, skin contact, and ingestion.[1] The substance may have adverse effects on the nervous system.[1][2] Dermal exposure is the most common route, accounting for a significant percentage of pesticide exposures during handling.[3] Therefore, a comprehensive PPE strategy is critical to mitigate these risks.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is based on a thorough hazard assessment of the specific laboratory task being performed.[4][5] The following sections detail the minimum recommended PPE for handling this compound in a research setting.
Respiratory Protection
When handling this compound, particularly in powder form or when aerosols may be generated, respiratory protection is essential to prevent inhalation. The choice of respirator depends on the airborne concentration of the substance. A NIOSH-approved respirator is required.[6][7] The Assigned Protection Factor (APF) indicates the level of protection a respirator is expected to provide.[6][7]
Table 1: NIOSH Assigned Protection Factors (APF) for Air-Purifying Respirators
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
|---|---|---|
| Air-Purifying Half-Mask Respirator (with appropriate organic vapor cartridges and N, R, or P filters) | 10 | For protection against low-level concentrations of organic vapors and particulates. |
| Powered Air-Purifying Respirator (PAPR), Half-Mask | 50 | Offers a higher level of protection than non-powered half-masks. |
| Air-Purifying Full-Facepiece Respirator (with appropriate organic vapor cartridges and N, R, or P filters) | 50 | Provides both respiratory and eye protection. Recommended when there is a risk of eye irritation or splashes.[8] |
| Powered Air-Purifying Respirator (PAPR), Loose-Fitting Facepiece, Hood, or Helmet | 25 - 1,000 | Does not require a tight seal to the face and can be an option for individuals with facial hair. The APF of 1,000 is for PAPRs with a helmet or hood supported by manufacturer test data.[8] |
| Powered Air-Purifying Respirator (PAPR), Full-Facepiece | 1,000 | Offers a high level of respiratory protection. |
Source: National Institute for Occupational Safety and Health (NIOSH), Occupational Safety and Health Administration (OSHA).[6][7][8]
Hand Protection: Chemical-Resistant Gloves
Protecting the hands is critical, as dermal contact is a primary route of exposure.[3] When handling this compound, chemical-resistant gloves are mandatory. Materials such as nitrile, neoprene, and butyl rubber are generally recommended for pesticide handling.[9][10][11] However, it is crucial to note that the solvent carriers in pesticide formulations can significantly affect the breakthrough time of glove materials.[9] Disposable nitrile gloves are suitable for incidental contact but should be removed immediately after contamination.[4] For extended contact or handling concentrates, more robust, reusable gloves are necessary.
While specific breakthrough time data for this compound were not identified in the available literature, a general chemical resistance guide for glove materials can inform selection. Always consult the glove manufacturer's specific chemical resistance data.
Table 2: General Chemical Resistance of Common Glove Materials
| Glove Material | General Suitability for Pesticides | Key Considerations |
|---|---|---|
| Nitrile Rubber | Good to Excellent | Good resistance to a wide range of chemicals, including oils and solvents.[9][11] Good puncture resistance. |
| Neoprene Rubber | Good to Excellent | Resistant to a broad range of chemicals. Good for handling oils and acids.[9][11] |
| Butyl Rubber | Good to Excellent | High resistance to permeation by gases and vapors.[9][11] |
| Barrier Laminate | Excellent | Offers the highest level of protection against a wide array of chemicals but can be less flexible.[11][12] |
| Polyvinyl Chloride (PVC) | Fair to Good | Resistance can vary significantly depending on the specific chemical and formulation.[9] |
| Natural Rubber (Latex) | Not Recommended | Generally offers poor protection against many solvents found in pesticide formulations.[10] |
Note: This table provides general guidance. On-site testing and consultation with the glove manufacturer are strongly recommended to ensure adequate protection for the specific formulation and task.[13]
Eye and Face Protection
To shield against splashes, mists, or dust, appropriate eye and face protection is required.
-
Safety Glasses: Minimum requirement for any laboratory work, must include side shields.[4]
-
Chemical Splash Goggles: Should be worn when there is a potential for liquid splashes.[4]
-
Face Shield: Must be worn in addition to safety glasses or goggles when handling large volumes or when there is a significant splash hazard.[4]
Skin and Body Protection
A laboratory coat is the minimum requirement for body protection.[14] For tasks with a higher risk of contamination, such as handling concentrates or cleaning spills, additional protection is necessary.
-
Laboratory Coat: Worn over personal clothing to protect against minor spills and dust.
-
Chemical-Resistant Apron: Should be worn over a lab coat when handling corrosive materials or liquids with high dermal toxicity.[5]
-
Coveralls: Long-sleeved coveralls worn over work clothes provide an additional layer of protection.[15]
Experimental Protocols and Methodologies
Specific experimental protocols for testing PPE effectiveness directly against this compound are not widely published in readily accessible literature. However, standardized test methods are used by manufacturers to rate protective equipment. For example, the American Society for Testing and Materials (ASTM) Method F739 is a standard test method for measuring the permeation resistance of glove materials to liquid chemicals.[9] This method determines the breakthrough time, which is the time it takes for a chemical to be detected on the inside of the glove material.[11] Researchers should request this specific data from PPE manufacturers when selecting equipment for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE selection to include procedural guidance for handling and disposal.
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the logical workflow for selecting and using PPE when handling this compound.
Decontamination and Disposal Plan
Proper removal and disposal of contaminated PPE are critical to prevent secondary exposure.
-
Decontamination: Before removing gloves, wash the exterior with soap and water.[1][16] Reusable PPE must be cleaned according to the manufacturer's instructions before each use.[17]
-
Removal Sequence: Remove PPE in an order that minimizes contamination. A common sequence is to remove the most contaminated items first (e.g., gloves), followed by other equipment.
-
Storage: Store reusable PPE separately from personal clothing and in a clean, dry area away from pesticide storage.[17]
-
Disposal: All disposable PPE and any items heavily contaminated with this compound must be treated as hazardous waste.[18][19]
-
Place contaminated items in designated, sealed, and clearly labeled hazardous waste containers.[19]
-
Follow all federal, state, and local regulations for the disposal of prescribed industrial or hazardous waste.[17][18] This typically involves collection by a licensed hazardous waste management company.[19]
-
-
Contaminated Clothing: Clothing that becomes contaminated should be removed immediately. Wash contaminated clothing separately from other laundry using hot water and a heavy-duty detergent.[18] Items that are drenched with a concentrated product may need to be disposed of as hazardous waste.[17][18]
References
- 1. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. static.csbsju.edu [static.csbsju.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. amsec.wwu.edu [amsec.wwu.edu]
- 6. Assigned Protection Factors [dnacih.com]
- 7. osha.gov [osha.gov]
- 8. cdc.gov [cdc.gov]
- 9. Resistance of Glove Materials to Permeation by Agricultural Pesticides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. westlab.com [westlab.com]
- 15. cteh.com [cteh.com]
- 16. frelinghuysenschool.org [frelinghuysenschool.org]
- 17. epa.gov [epa.gov]
- 18. Pesticides - managing spills and disposals [health.vic.gov.au]
- 19. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
